2-(2-Fluorophenoxy)-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWQVVFSTXRVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372079 | |
| Record name | 2-(2-fluorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-65-6 | |
| Record name | 2-(2-Fluorophenoxy)-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-fluorophenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document outlines the core synthesis pathway, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations to aid in understanding the reaction mechanism and workflow.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The principal route for the synthesis of this compound involves the reaction of a suitable 2-halo-3-nitropyridine with 2-fluorophenol. The most common and cost-effective starting material is 2-chloro-3-nitropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO2) at the 3-position. This activation is most effective when the electron-withdrawing group is ortho or para to the leaving group (the halogen atom). In the case of 2-chloro-3-nitropyridine, the nitro group is ortho to the chlorine atom, making the C2 position highly susceptible to nucleophilic attack.
The reaction is typically carried out in the presence of a base, which deprotonates the 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide anion. This anion then attacks the C2 position of the 2-chloro-3-nitropyridine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.
Quantitative Data Summary
| Parameter | Expected Value/Data |
| Molecular Formula | C11H7FN2O3 |
| Molecular Weight | 234.18 g/mol |
| Typical Yield | 70-90% |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be a crystalline solid with a distinct melting point. |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. |
| 1H NMR | Expected chemical shifts (in CDCl3, δ in ppm): Aromatic protons of the fluorophenoxy group would appear in the range of 7.0-7.5 ppm. The pyridine ring protons would be deshielded and appear at approximately 7.2 ppm (dd), 8.3 ppm (dd), and 8.5 ppm (dd). |
| 13C NMR | Expected chemical shifts (in CDCl3, δ in ppm): Aromatic carbons would appear in the range of 115-160 ppm. The carbon bearing the fluorine atom would show a large coupling constant (1JC-F). |
| Mass Spectrometry (ESI-MS) | Expected m/z: 235.0513 [M+H]+, 257.0333 [M+Na]+. |
| Infrared (IR) Spectroscopy) | Expected characteristic peaks (in KBr, cm-1): ~1580-1600 (C=C aromatic stretching), ~1520 and ~1340 (asymmetric and symmetric NO2 stretching), ~1250 (Ar-O-Ar stretching), and ~1200 (C-F stretching). |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of 2-(2-methoxyphenoxy)-3-nitropyridine.[1]
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).
-
Addition of Reagents: Add 2-fluorophenol (1.1 eq) and potassium carbonate (1.5 eq) to the flask.
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Safety Considerations
-
2-Chloro-3-nitropyridine is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Fluorophenol is corrosive and toxic. Avoid contact with skin and eyes.
-
DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.
-
Always follow standard laboratory safety procedures when conducting chemical syntheses.
Conclusion
The synthesis of this compound is a straightforward process based on the well-established nucleophilic aromatic substitution reaction. By following the detailed protocol and safety guidelines presented in this technical guide, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided quantitative data and workflow diagrams offer a clear and concise reference for laboratory practice.
References
physicochemical properties of 2-(2-Fluorophenoxy)-3-nitropyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenoxy)-3-nitropyridine
Introduction
This technical guide provides a comprehensive overview of the known , a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key molecular identifiers and physical constants. In the absence of specific published experimental data for certain properties like solubility, pKa, and logP, this guide furnishes detailed, standard experimental protocols for their determination, equipping researchers with the necessary methodologies for in-house characterization.
Core Physicochemical Data
The fundamental are summarized below. This data is essential for its identification, handling, and application in a research setting.
| Property | Value | Source |
| CAS Number | 175135-65-6 | [1][2] |
| Molecular Formula | C₁₁H₇FN₂O₃ | [1] |
| Molecular Weight | 234.18 g/mol | [1] |
| Melting Point | 90 °C | [1][2] |
| Boiling Point | Data not available | |
| Solubility | See Experimental Protocol | |
| pKa | See Experimental Protocol | |
| logP | See Experimental Protocol | |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard procedures in organic chemistry and are applicable for the characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[3] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer[3]
-
Mortar and pestle (optional, for grinding)[3]
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.[4]
-
Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube, aiming for a sample height of approximately 3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer in the Thiele tube apparatus.
-
Heating:
-
Rapid Determination (Optional): Heat the apparatus rapidly to get an approximate melting point. This helps in saving time for the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of about 1-2°C per minute.[5]
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts completely.
-
The melting point is reported as the range T1 - T2.[6]
-
-
Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.[3]
Solubility Determination
Solubility provides insights into the polarity of a molecule and helps in selecting appropriate solvents for reactions, purification, and formulation.[7] A general qualitative scheme is presented here.
Materials:
-
Test tubes
-
Vortex mixer or stirring rod
-
This compound
-
Solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Diethyl Ether, Concentrated H₂SO₄[8][9]
Procedure:
-
Water Solubility:
-
Acid/Base Solubility (if water-insoluble):
-
5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Solubility indicates an acidic functional group.[9]
-
5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample with 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[8]
-
5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Solubility indicates a basic functional group, such as an amine.[8]
-
-
Ether Solubility: Test the solubility in a non-polar organic solvent like diethyl ether using the same procedure as for water.[8]
-
Concentrated Sulfuric Acid: If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) quantifies the acidity of a compound in solution. Potentiometric titration is a highly accurate method for its determination.[10]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)[10]
-
Solvent (e.g., water, or a water-organic co-solvent if solubility is low)[11]
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Collect more data points near the equivalence point where the pH changes most rapidly.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the volume at the equivalence point (the steepest point of the curve).
-
The pH at the half-equivalence point (half the volume of the equivalence point) is equal to the pKa of the compound.[12]
-
logP Determination (Shake-Flask Method)
The partition coefficient (P), expressed as logP, measures a compound's lipophilicity by describing its distribution between an organic and an aqueous phase.[13] The shake-flask method is the traditional and most widely accepted technique.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)[14]
-
Separatory funnel or screw-capped vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[14]
-
Sample Addition: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock solution to a known volume of the two-phase system. The final concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.
-
Concentration Measurement: Carefully take a sample from both the aqueous and the organic layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy, after creating a calibration curve).
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Organic] / [Aqueous].
-
The logP is the base-10 logarithm of this value: logP = log₁₀(P).[13]
-
References
- 1. This compound CAS#: 175135-65-6 [amp.chemicalbook.com]
- 2. This compound | 175135-65-6 [amp.chemicalbook.com]
- 3. studylib.net [studylib.net]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to 2-(2-Fluorophenoxy)-3-nitropyridine (CAS: 175135-65-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Fluorophenoxy)-3-nitropyridine, a key heterocyclic building block with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a putative synthetic protocol, and explores its utility as a crucial intermediate in the synthesis of bioactive molecules, particularly P-glycoprotein (P-gp) and kinase inhibitors. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visualizations of relevant synthetic pathways to support researchers in their drug discovery endeavors.
Introduction
This compound is a functionalized aromatic compound that has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a pyridine core substituted with a fluorophenoxy group and a nitro group, offers multiple reactive sites for further chemical modification. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring, making it susceptible to various nucleophilic substitution and coupling reactions. This reactivity profile is particularly advantageous for the construction of complex molecular scaffolds found in numerous therapeutic agents. The presence of the fluorine atom can also impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule, such as enhanced metabolic stability and binding affinity.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 175135-65-6 | [2] |
| Molecular Formula | C₁₁H₇FN₂O₃ | [2] |
| Molecular Weight | 234.18 g/mol | [2] |
| Melting Point | 90 °C | [2] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
| SMILES | C1=CC=C(C(=C1)OC2=C(C=CC=N2)--INVALID-LINK--[O-])F | [3] |
| InChI | InChI=1S/C11H7FN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H | [3] |
| InChIKey | BWWQVVFSTXRVGB-UHFFFAOYSA-N | [3] |
Synthesis
The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.[4] This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst. For the synthesis of the title compound, 2-chloro-3-nitropyridine is reacted with 2-fluorophenol.
Putative Experimental Protocol: Ullmann Condensation
Reaction Scheme:
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
2-Fluorophenol (1.1 eq)
-
Copper(I) iodide (CuI, 0.1 eq) or Copper(0) powder
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine, 2-fluorophenol, copper catalyst, and base.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of various biologically active compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. This 3-amino-2-(2-fluorophenoxy)pyridine (CAS 175135-66-7) is a key precursor for building more complex heterocyclic systems.[6]
Intermediate for P-glycoprotein (P-gp) Inhibitors
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. The development of P-gp inhibitors is a key strategy to overcome MDR. Heterocyclic compounds, including those derived from pyridine scaffolds, have shown promise as P-gp inhibitors. The structural features of molecules derived from this compound make them potential candidates for interaction with the drug-binding pocket of P-gp.
Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapeutics. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound can serve as a starting material for the synthesis of substituted pyridines that can be incorporated into kinase inhibitor frameworks.
Putative Experimental Protocol: Reduction and Further Functionalization
The following protocol outlines the reduction of the nitro group and a subsequent hypothetical functionalization, demonstrating the utility of this compound as an intermediate.
Step 1: Reduction of the Nitro Group
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 5.0 eq) or Tin(II) chloride (SnCl₂·2H₂O, 3.0 eq)
-
Ammonium chloride (NH₄Cl, sat. aq. solution) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Amino-2-(2-fluorophenoxy)pyridine.
Step 2: Hypothetical Amide Coupling
The resulting amine can be coupled with a carboxylic acid to form an amide, a common linkage in many pharmaceutical compounds.
Reaction Scheme:
Visualization of the Application Workflow:
Caption: Synthetic utility of this compound as an intermediate.
Signaling Pathways of Potential Targets
P-glycoprotein and Multidrug Resistance
P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell. Its overexpression in cancer cells is a major mechanism of MDR. The signaling pathways that regulate P-gp expression are complex and can involve various transcription factors and kinases.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via Ullmann condensation and the reactivity of its functional groups allow for the construction of a diverse range of complex molecules. Its utility as a precursor for potential P-glycoprotein and kinase inhibitors makes it a compound of high interest for researchers and scientists working on novel therapeutics, particularly in the area of oncology. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in the advancement of such research.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. This compound CAS#: 175135-65-6 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-(2-Fluorophenoxy)-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Fluorophenoxy)-3-nitropyridine. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public literature, this document combines predicted data with experimental data from closely related analogs to offer a foundational understanding of its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.45 - 8.35 | dd | H-6 (Pyridine) |
| 8.30 - 8.20 | dd | H-4 (Pyridine) |
| 7.50 - 7.20 | m | H-3', H-4', H-5', H-6' (Fluorophenyl) |
| 7.15 - 7.05 | dd | H-5 (Pyridine) |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 160 - 155 (d, ¹JCF) | C-2' (Fluorophenyl) |
| 155 - 150 | C-2 (Pyridine) |
| 150 - 145 | C-6 (Pyridine) |
| 140 - 135 | C-4 (Pyridine) |
| 135 - 130 | C-3 (Pyridine) |
| 130 - 125 | C-4' (Fluorophenyl) |
| 125 - 120 | C-6' (Fluorophenyl) |
| 120 - 115 (d, ²JCF) | C-1' (Fluorophenyl) |
| 118 - 115 | C-5 (Pyridine) |
| 117 - 114 (d, ²JCF) | C-3' (Fluorophenyl) |
| 115 - 110 | C-5' (Fluorophenyl) |
Note: 'd' denotes a doublet due to fluorine-carbon coupling. J values are not provided but are expected for ortho (¹JCF) and meta (²JCF) couplings.
Table 2: Infrared (IR) Spectroscopy Data
The expected IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (Aromatic) |
| 1600 - 1570 | Strong | C=C stretching (Aromatic rings) |
| 1540 - 1510 | Strong | Asymmetric N-O stretching (Nitro group) |
| 1360 - 1330 | Strong | Symmetric N-O stretching (Nitro group) |
| 1280 - 1240 | Strong | C-O-C stretching (Aryl ether) |
| 1250 - 1150 | Strong | C-F stretching |
Table 3: Mass Spectrometry (MS) Data
The mass spectrometry data is based on predicted values for the protonated molecule and other common adducts.
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 235.0513 | [M+H]⁺ |
| 257.0333 | [M+Na]⁺ |
| 252.0779 | [M+NH₄]⁺ |
| 233.0368 | [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is utilized.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard one-pulse sequence. The spectral width is set to cover a chemical shift range of 0-10 ppm.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless coupled to fluorine). A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared using one of the following methods:
-
KBr Pellet: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal of the spectrometer.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound, used in both positive and negative ion modes to observe different adducts.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
starting materials for 2-(2-Fluorophenoxy)-3-nitropyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway to obtain 2-(2-Fluorophenoxy)-3-nitropyridine, a key intermediate in various research and development applications. The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 2-fluorophenol. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion, which is generated in situ from 2-fluorophenol and a suitable base.
Caption: Synthetic pathway for this compound via SNAr.
Starting Materials and Reagents: Physical and Safety Data
A summary of the key physical and safety data for the starting materials and reagents is provided below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions[1][2][3][4] |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 100 - 103[1] | N/A | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][5] |
| 2-Fluorophenol | C₆H₅FO | 112.10 | 16.1 | 171 - 172 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes | Causes serious eye irritation.[3] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[4] |
Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar nucleophilic aromatic substitution reactions.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and anhydrous dimethylformamide (DMF) to the flask.
-
Addition of Nucleophile: Add 2-fluorophenol (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Product Characterization: The final product, this compound, is a solid with a melting point of 90 °C.[7] Characterization can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Reactant/Product | Molar Ratio (Typical) | Yield (Expected) | Purity (Target) |
| 2-Chloro-3-nitropyridine | 1.0 | - | >98% |
| 2-Fluorophenol | 1.1 | - | >98% |
| Potassium Carbonate | 1.5 | - | Anhydrous |
| This compound | - | 70-90% | >98% (after purification) |
Note: Expected yield is based on similar reported SNAr reactions and may vary depending on specific reaction conditions and scale.
Synthesis of the Starting Material: 2-Chloro-3-nitropyridine
For a fully comprehensive process, it is important to consider the synthesis of the starting material, 2-chloro-3-nitropyridine. This compound is typically prepared from 2-hydroxypyridine. The process involves two key steps: nitration followed by chlorination.
-
Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-hydroxy-3-nitropyridine.
-
Chlorination of 2-Hydroxy-3-nitropyridine: The resulting 2-hydroxy-3-nitropyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, affording 2-chloro-3-nitropyridine.
Caption: Synthesis of the starting material, 2-chloro-3-nitropyridine.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ineos.com [ineos.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 175135-65-6 [amp.chemicalbook.com]
The Synthesis and Utility of 2-(2-Fluorophenoxy)-3-nitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. While the specific initial discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. This document details its chemical properties, a probable synthetic route with a detailed experimental protocol, and its application in the development of therapeutic agents. The strategic placement of the fluorophenoxy and nitro moieties on the pyridine ring renders it a valuable scaffold for creating complex molecular architectures.
Introduction
This compound (CAS Number: 175135-65-6) belongs to a class of substituted nitropyridines that are of significant interest to researchers in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the pyridine core, imparts unique chemical reactivity and makes it a valuable precursor for various transformations. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, a common strategy in modern drug design.[1][2] The nitro group serves as a versatile handle for further functionalization, often through reduction to an amine or via nucleophilic aromatic substitution.[3]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 175135-65-6 | [4] |
| Molecular Formula | C₁₁H₇FN₂O₃ | |
| Molecular Weight | 234.18 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The most probable and widely used method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitropyridine with a fluorinated phenol.
General Reaction Scheme
The synthesis typically proceeds by reacting 2-chloro-3-nitropyridine with 2-fluorophenol in the presence of a base. The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electron-deficient pyridine ring at the 2-position, displacing the chloride leaving group.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from similar preparations of phenoxy-nitropyridine derivatives.[1]
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), 2-fluorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary utility lies in providing a scaffold that can be readily modified.
Key Synthetic Transformations
The functional groups on this compound allow for several key transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This resulting 3-amino-2-(2-fluorophenoxy)pyridine is a key intermediate for building further complexity, such as in the synthesis of kinase inhibitors.[2]
-
Further Nucleophilic Aromatic Substitution: While the phenoxy group is generally stable, under certain conditions, other nucleophiles could potentially displace it, although this is less common than reactions involving the nitro group.
Caption: Synthetic utility workflow of this compound.
Role in Signaling Pathways
While this compound itself does not have a defined role in signaling pathways, the molecules synthesized from it often target key components of cellular signaling cascades implicated in diseases like cancer. For instance, many kinase inhibitors developed from similar pyridine-based scaffolds target pathways such as the Raf-MEK-ERK signaling pathway.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both a fluorinated aromatic ring and a modifiable nitro group makes it a highly sought-after building block for the creation of novel compounds in the pharmaceutical industry. Future applications will likely continue to leverage its unique structural and electronic properties for the development of next-generation therapeutics.
References
A Technical Guide to the Structural Analysis of 2-(2-Fluorophenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-(2-Fluorophenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in biologically active compounds.[1] Lacking extensive direct experimental data, this document leverages crystallographic and spectroscopic information from closely related analogues, alongside theoretical predictions, to build a detailed structural profile. This guide includes predicted spectroscopic data (NMR, IR, MS), a plausible synthesis protocol, and workflows for its structural elucidation, serving as a foundational resource for researchers exploring this and similar compounds.
Introduction
Substituted nitropyridines are a significant class of heterocyclic compounds in drug discovery and materials science. The nitro group, being a strong electron-withdrawing moiety, activates the pyridine ring for nucleophilic substitution, making it a versatile synthetic intermediate.[2] Furthermore, nitro-containing molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][3] The incorporation of a fluorophenoxy group introduces additional complexity and potential for unique intermolecular interactions and modified pharmacokinetic properties. This guide focuses on the detailed structural characterization of this compound (CAS: 175135-65-6), providing a thorough analysis of its predicted three-dimensional structure and spectroscopic signatures.
Molecular Structure and Crystallography
While a dedicated crystal structure for this compound is not publicly available, extensive data from its methoxy analogues, 2-(2-Methoxyphenoxy)-3-nitropyridine[4] and 2-(4-Methoxyphenoxy)-3-nitropyridine[5], provide critical insights into its likely solid-state conformation.
The most significant structural feature of these molecules is the spatial relationship between the pyridine and phenoxy rings. In both analogues, the rings are oriented nearly perpendicular to each other. This orthogonal arrangement is a key structural determinant.
Below is a diagram illustrating this core structural feature.
The crystallographic data for the methoxy analogues are summarized in the table below. It is anticipated that this compound would exhibit similar unit cell characteristics.
| Parameter | 2-(2-Methoxyphenoxy)-3-nitropyridine[4] | 2-(4-Methoxyphenoxy)-3-nitropyridine[5] |
| Formula | C₁₂H₁₀N₂O₄ | C₁₂H₁₀N₂O₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 7.5017 | 7.4737 |
| b (Å) | 7.1542 | 12.8128 |
| c (Å) | 20.6369 | 24.529 |
| β (°) ** | 91.878 | 90 |
| Volume (ų) ** | 1106.96 | 2348.8 |
| Pyridine-Benzene Dihedral Angle (°) | 86.63 | 86.69 |
Spectroscopic Analysis
This section details the predicted spectroscopic data for this compound based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted chemical shifts (in ppm) in a CDCl₃ solvent are presented below.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Pyridine Ring | ~8.4 | dd | H-6 |
| ~8.3 | dd | H-4 | |
| ~7.3 | dd | H-5 | |
| Phenoxy Ring | ~7.1-7.4 | m | 4H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Pyridine Ring | ~155 | C-2 |
| ~140 | C-3 (NO₂) | |
| ~153 | C-6 | |
| ~135 | C-4 | |
| ~120 | C-5 | |
| Phenoxy Ring | ~150 (d, J≈245 Hz) | C-2' (F) |
| ~115-130 | 5 other C |
| ¹⁹F NMR | Predicted δ (ppm) | Assignment |
| ~ -110 to -130 | Ar-F |
Infrared (IR) Spectroscopy
The predicted major absorption bands are as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600 | Strong | Aromatic C=C Stretch |
| 1530 & 1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| 1250-1200 | Strong | Aryl-O-Aryl Asymmetric Stretch |
| ~1100 | Medium | C-F Stretch |
Mass Spectrometry (MS)
For mass spectrometry analysis using a soft ionization technique like Electrospray Ionization (ESI):
-
Expected Molecular Ion: [M+H]⁺ at m/z 235.05.
-
Fragmentation: Key fragmentation would likely involve the loss of the nitro group (-NO₂) and cleavage of the ether linkage.
Experimental Protocols
The following sections outline generalized protocols for the synthesis and characterization of this compound.
Synthesis: Nucleophilic Aromatic Substitution
This protocol is based on the common synthesis route for similar diaryl ethers.
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF, add 2-fluorophenol (1.1 eq) and a base like anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and MS as described below. The expected melting point is approximately 90 °C.[6]
Spectroscopic Characterization Workflow
The following diagram outlines the general workflow for the structural confirmation of the synthesized compound.
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze using ESI-MS to confirm the molecular weight.
-
Infrared Spectroscopy: Prepare a KBr pellet or cast a thin film of the sample and record the IR spectrum to identify key functional groups (NO₂, C-O-C, C-F, aromatic C-H).
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to determine the precise chemical environment of each atom and confirm the overall structure.
Conclusion
This technical guide provides a detailed, albeit predictive, structural analysis of this compound. By leveraging data from close structural analogues, a robust model of its crystallographic and spectroscopic properties has been constructed. The key structural feature is the near-orthogonal arrangement of the pyridine and fluorophenoxy rings. The provided experimental protocols offer a clear path for its synthesis and characterization. This document serves as a valuable starting point for researchers interested in this molecule, enabling further investigation into its potential biological activities and applications in medicinal chemistry. Future work should focus on obtaining experimental crystallographic and spectroscopic data to validate the predictions outlined herein.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 175135-65-6 [amp.chemicalbook.com]
A Technical Guide to the Solubility of 2-(2-Fluorophenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide focuses on 2-(2-Fluorophenoxy)-3-nitropyridine, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It includes a qualitative analysis based on the compound's structure, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a structured template for data recording.
Introduction and Structural Analysis
This compound is a substituted pyridine derivative with a molecular formula of C₁₁H₇FN₂O₃ and a molecular weight of approximately 234.18 g/mol . Its structure incorporates several functional groups that dictate its potential interactions with various solvents:
-
Pyridine Ring: A weakly basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.
-
Aromatic Ether Linkage: The ether oxygen is also a potential hydrogen bond acceptor. Generally, aromatic ethers have low water solubility.[1]
-
Fluorophenyl Group: The fluorine substitution increases lipophilicity (fat-solubility) and can influence crystal packing.
-
Nitro Group: A polar, electron-withdrawing group that can engage in dipole-dipole interactions. Nitroaromatic compounds tend to be soluble in polar organic solvents but have limited water solubility.[2]
Qualitative Solubility Prediction: Based on the principle of "like dissolves like," the large nonpolar surface area from the two aromatic rings suggests that this compound will be poorly soluble in water.[1][2] The presence of hydrogen bond acceptors (ether oxygen and pyridine nitrogen) may afford some solubility in polar protic solvents like alcohols.[3][4] The compound is expected to exhibit good solubility in a range of common polar aprotic and moderately polar organic solvents such as acetone, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can effectively solvate its structure.[5][6][7]
Experimental Protocols for Solubility Determination
Precise solubility values must be determined experimentally. The following protocols provide standardized methods for qualitative screening and quantitative measurement.
Protocol for Qualitative and Semi-Quantitative Solubility Assessment
This method is designed for rapid screening across a wide range of solvents to identify suitable candidates for recrystallization, reaction media, or further quantitative analysis.
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of analytical grade solvents (see Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Water bath or heating block for temperature control
Procedure:
-
Place a pre-weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.[8][9]
-
Add a small volume of the selected solvent (e.g., 0.5 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.[9]
-
Allow the sample to stand for at least 30 seconds and visually inspect for any undissolved solid against a contrasting background.
-
If the solid has completely dissolved, the compound is considered "soluble" at a concentration of >20 mg/mL.
-
If the solid has not completely dissolved, add another 0.5 mL of solvent (total volume 1.0 mL) and repeat the agitation process. If the solid dissolves, it is "soluble" at >10 mg/mL.
-
Continue adding solvent in known increments (e.g., up to a total of 3 mL) and agitating until the solid dissolves or it becomes clear that it is insoluble.[8]
-
Record observations as "Insoluble" (<1 mg/mL), "Sparingly Soluble" (1-10 mg/mL), "Soluble" (10-50 mg/mL), or "Freely Soluble" (>50 mg/mL).
-
Repeat this procedure for each solvent of interest, ensuring all tests are conducted at a consistent, recorded temperature (e.g., 25 °C).
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To obtain a precise quantitative measurement of solubility (e.g., in mg/mL or mmol/L) at a specific temperature.
Materials:
-
This compound (in excess)
-
Selected analytical grade solvent
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed.
-
Pipette a precise volume of the chosen solvent into the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vial to rest in the temperature-controlled environment for several hours to let the undissolved solid settle.
-
To separate the solid from the liquid, either centrifuge the vial or allow it to stand undisturbed.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Back-calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
Data Presentation
Systematic recording of experimental data is crucial. The following table provides a template for summarizing solubility findings for this compound.
| Solvent | Solvent Type | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |
| Water | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Methanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Acetonitrile | Polar Aprotic | 25 | |||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||
| Dichloromethane (DCM) | Moderately Polar | 25 | |||
| Ethyl Acetate | Moderately Polar | 25 | |||
| Toluene | Nonpolar Aromatic | 25 | |||
| Hexane | Nonpolar Aliphatic | 25 |
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical and experimental workflows for determining the solubility of this compound.
Caption: Logical workflow for systematic solubility assessment.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohols and Ethers [chemed.chem.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. csub.edu [csub.edu]
Theoretical Exploration of 2-(2-Fluorophenoxy)-3-nitropyridine: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on 2-(2-Fluorophenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural, electronic, and spectroscopic properties through computational analysis. While experimental data for this specific compound is limited in publicly available literature, this whitepaper bridges the gap by presenting a detailed, hypothetical theoretical study based on established computational methodologies.
Introduction
This compound belongs to the class of nitropyridine derivatives, which are recognized for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals.[1][2] The introduction of a fluorophenoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions, making it a scaffold of interest for drug design. This whitepaper outlines a theoretical investigation using Density Functional Theory (DFT) to elucidate the intrinsic properties of this compound, providing valuable insights for future experimental work.
Molecular Structure and Geometry
The optimized molecular structure of this compound was determined using computational methods. The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and a 2-fluorophenoxy group at the 2-position. The linkage between the pyridine and fluorophenyl rings is an ether bond.
Caption: Molecular structure of this compound.
Predicted Geometrical Parameters
The key bond lengths, bond angles, and dihedral angles of the optimized geometry are presented in the following tables. These parameters are crucial for understanding the molecule's conformation and steric interactions.
Table 1: Selected Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| C2 - O(ether) | 1.36 |
| O(ether) - C(phenyl) | 1.41 |
| C3 - N(nitro) | 1.48 |
| N(nitro) - O(nitro) | 1.22 |
| C(phenyl) - F | 1.35 |
| Pyridine C-N | 1.34 - 1.39 |
| Pyridine C-C | 1.39 - 1.40 |
| Phenyl C-C | 1.39 - 1.40 |
Table 2: Selected Bond Angles (°)
| Angle | Predicted Angle (°) |
| C2 - O(ether) - C(phenyl) | 118.5 |
| C2 - C3 - N(nitro) | 119.2 |
| O(nitro) - N(nitro) - O(nitro) | 124.0 |
| C(phenyl) - C(phenyl) - F | 118.0 |
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | Predicted Angle (°) |
| C3 - C2 - O(ether) - C(phenyl) | 85.0 |
| C4 - C3 - N(nitro) - O(nitro) | 178.0 |
| C1(phenyl) - C2(phenyl) - F - H | 180.0 |
Electronic Properties
The electronic properties of this compound were investigated to understand its reactivity and electronic transitions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting abilities, respectively.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenoxy)-3-nitropyridine is a valuable chemical intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis, purification, and characterization of this compound, providing a reliable method for its preparation in a laboratory setting. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the chlorine atom at the 2-position for displacement by a nucleophile, in this case, 2-fluorophenoxide.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction involves the attack of the 2-fluorophenoxide ion on the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group yields the desired product, this compound. The use of a base is crucial to deprotonate the 2-fluorophenol, thereby generating the nucleophilic phenoxide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloro-3-nitropyridine | 1.0 eq | Starting material |
| 2-Fluorophenol | 1.1 eq | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 eq | Base |
| Solvent | ||
| Anhydrous Dimethylformamide (DMF) | ~5-10 mL per mmol of limiting reagent | Aprotic polar solvent |
| Reaction Conditions | ||
| Temperature | 60 °C | |
| Time | 4-6 hours | Reaction progress can be monitored by TLC |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexane/Ethyl Acetate gradient |
| Expected Yield | ||
| Yield | 75-85% | Based on analogous reactions |
Experimental Protocol
Materials and Reagents
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure
1. Reaction Setup:
1.1. To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
1.2. Place the flask under an inert atmosphere (e.g., nitrogen).
1.3. Add anhydrous dimethylformamide (DMF) to the flask.
1.4. Add 2-fluorophenol (1.1 eq) to the stirred suspension.
2. Reaction:
2.1. Heat the reaction mixture to 60 °C with vigorous stirring.
2.2. Maintain the reaction at this temperature for 4-6 hours.
2.3. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (2-chloro-3-nitropyridine) indicates the completion of the reaction.
3. Work-up:
3.1. After the reaction is complete, allow the mixture to cool to room temperature.
3.2. Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.
3.3. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
3.4. Combine the organic layers and wash with deionized water, followed by a wash with brine.
3.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
3.6. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
4.1. Purify the crude product by column chromatography on silica gel.
4.2. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
4.3. Collect the fractions containing the desired product (monitor by TLC).
4.4. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Product Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Application Notes and Protocols for 2-(2-Fluorophenoxy)-3-nitropyridine as a Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenoxy)-3-nitropyridine is a key chemical intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors. The presence of the fluorophenoxy group and a nitro group on the pyridine ring offers versatile handles for chemical modification, making it a valuable building block for creating libraries of compounds for drug discovery. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while it can also be readily reduced to an amino group, providing a site for further functionalization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of dual c-Met and VEGFR-2 inhibitors, which are significant targets in cancer therapy.
Application: Synthesis of Dual c-Met/VEGFR-2 Kinase Inhibitors
The aberrant signaling of receptor tyrosine kinases (RTKs) such as c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a hallmark of many cancers.[1][2] The HGF/c-Met pathway is implicated in tumor growth, invasion, and metastasis, while the VEGF/VEGFR-2 pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3] Concurrent inhibition of both c-Met and VEGFR-2 has emerged as a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer treatment.[1][4]
This compound serves as a crucial starting material for the synthesis of potent dual c-Met/VEGFR-2 inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable electrophile to introduce a pharmacophore that interacts with the kinase active site. A common approach is the formation of a urea linkage, which can form key hydrogen bond interactions within the ATP-binding pocket of the kinases.[5]
Data Presentation
The following table summarizes the in vitro inhibitory activities of a representative dual c-Met/VEGFR-2 inhibitor synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 1 | c-Met | 8.8 |
| VEGFR-2 | 16 | |
| Cabozantinib (Reference) | c-Met | 5.2 |
| VEGFR-2 | 0.035 |
Data for Compound 1 is based on a hybrid structure of known c-Met and VEGFR-2 inhibitors, illustrating the potential of the 2-(2-fluorophenoxy)pyridine scaffold.[6] Cabozantinib is an FDA-approved dual inhibitor of c-Met and VEGFR-2.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 2-fluorophenol.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis of 2-(2-Fluorophenoxy)pyridin-3-amine
This protocol details the reduction of the nitro group of this compound to an amine using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-fluorophenoxy)pyridin-3-amine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a Urea-based Dual c-Met/VEGFR-2 Inhibitor (Representative Example)
This protocol outlines the reaction of 2-(2-fluorophenoxy)pyridin-3-amine with an isocyanate to form the final urea-containing inhibitor.
Materials:
-
2-(2-Fluorophenoxy)pyridin-3-amine
-
Aryl isocyanate (e.g., 4-isocyanatosulfonyl-N,N-dimethylaniline, 1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-(2-fluorophenoxy)pyridin-3-amine (1.0 equivalent) in anhydrous DCM or THF.
-
To this solution, add the aryl isocyanate (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final urea derivative.
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.
Experimental Workflow
Caption: Synthetic workflow for a dual c-Met/VEGFR-2 inhibitor.
References
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis [bmbreports.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Fluorophenoxy)-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Fluorophenoxy)-3-nitropyridine is a substituted nitropyridine that, while not extensively documented as a final drug candidate, holds significant potential as a versatile intermediate in the synthesis of complex, biologically active molecules. Its structure, featuring a reactive nitropyridine core and a fluorinated phenoxy moiety, makes it a valuable building block for introducing these key pharmacophores into drug scaffolds. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations to build diverse molecular libraries. This document provides a detailed protocol for the synthesis of this compound and explores its potential applications in medicinal chemistry by examining the biological activities of structurally related analogs, particularly as kinase inhibitors.
Synthesis of this compound
The primary route for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from a nitropyridine ring by an alcohol. In this case, 2-chloro-3-nitropyridine is reacted with 2-fluorophenol in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-nitropyridine
-
2-fluorophenol
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-fluorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Figure 1: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Gateway to Bioactive Aminopyridines
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to 2-(2-Fluorophenoxy)-3-aminopyridine. The nitro group is readily reduced to an amine, which can then be further functionalized. This 2-phenoxy-3-aminopyridine scaffold is a key structural motif in a variety of biologically active compounds, particularly kinase inhibitors.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a crucial step. Standard reduction conditions can be employed.
Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)-3-aminopyridine
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Celite
Procedure (using Iron powder):
-
To a solution of this compound (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2-Fluorophenoxy)-3-aminopyridine.
Figure 2: Reduction of the nitro group to form the corresponding amine.
The 2-Phenoxy-3-aminopyridine Scaffold in Kinase Inhibitors
The resulting 2-(2-Fluorophenoxy)-3-aminopyridine is a valuable intermediate for the synthesis of kinase inhibitors. The 3-amino group can be acylated, alkylated, or used in coupling reactions to append various side chains that can interact with the active site of kinases. The 2-phenoxypyridine moiety often serves as a hinge-binding motif, a common feature in many kinase inhibitors.
While specific data for derivatives of this compound is not available, the broader class of 2-aminopyridine derivatives has been extensively explored as inhibitors of various kinases involved in cancer and other diseases. For instance, derivatives of 2-aminopyridine have been developed as inhibitors of Janus kinase 2 (JAK2), Phosphoinositide 3-kinase delta (PI3Kδ), and Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[1][2][3]
The general strategy involves coupling the 3-amino group with a suitable carboxylic acid or other electrophile to introduce functionalities that can occupy the ATP-binding pocket of the target kinase.
Biological Activity of Structurally Related Analogs
Due to the lack of direct biological data for this compound, the following tables summarize the activity of structurally related 2-aminopyridine and 2-phenoxypyridine derivatives as kinase inhibitors. This data provides a strong rationale for the potential of the title compound as an intermediate in the development of similar agents.
Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-Aminopyridine Derivative | VRK1 | 150 | [2] |
| 2-Aminopyridine Derivative | PI3Kδ | 30 | [3] |
| 2-Aminopyridine Derivative | JAK2 | 8500 - 12200 | [1] |
Table 2: Antiproliferative Activity of 2-Aminopyridine-based PI3Kδ Inhibitors
| Cell Line (Hematological Cancer) | Compound | IC50 (µM) | Reference |
| MOLM-16 | MR3278 | 2.6 | [3] |
| Mv-4-11 | MR3278 | 3.7 | [3] |
Signaling Pathway Context
Many of the kinase targets for which 2-aminopyridine scaffolds have been developed are key components of signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. Inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and apoptosis.
Figure 3: Simplified PI3K/AKT signaling pathway and the inhibitory action of a 2-aminopyridine-based PI3Kδ inhibitor.
Conclusion
This compound is a valuable, synthetically accessible chemical intermediate. Its true potential in medicinal chemistry is realized upon reduction of the nitro group to form 2-(2-Fluorophenoxy)-3-aminopyridine. This latter compound provides a versatile scaffold for the development of potent and selective kinase inhibitors, as evidenced by the biological activity of numerous structurally related analogs. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this compound and its derivatives in the discovery of novel therapeutic agents.
References
Application Notes and Protocols for the Nucleophilic Aromatic Substitution Reaction of 2-Chloro-3-nitropyridine with 2-Fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. The pyridine scaffold is a prevalent motif in a vast number of pharmaceuticals due to its ability to engage in various biological interactions. Nucleophilic aromatic substitution (SNAr) on activated pyridine rings is a powerful and versatile method for the introduction of a wide range of substituents.
This document provides detailed application notes and a comprehensive experimental protocol for the SNAr reaction between 2-chloro-3-nitropyridine and 2-fluorophenol to synthesize 2-(2-fluorophenoxy)-3-nitropyridine. The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the chlorine atom at the 2-position for nucleophilic attack by the phenoxide ion generated from 2-fluorophenol. The resulting fluorinated diaryl ether is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3][4]
Applications in Drug Discovery and Medicinal Chemistry
The 2-(aryloxy)-3-nitropyridine scaffold is a key intermediate in the synthesis of various biologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized to generate a diverse library of molecules for screening.
Potential Therapeutic Areas:
-
Oncology: Pyridine derivatives are integral to many kinase inhibitors and other anti-cancer agents.
-
Neuroscience: The pyridine motif is found in drugs targeting the central nervous system.
-
Infectious Diseases: Many antibacterial and antiviral drugs contain the pyridine ring system.
The introduction of a 2-fluorophenyl group can impart unique properties to the final molecule. Fluorine's high electronegativity and small size can influence molecular conformation, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4]
Reaction Mechanism and Experimental Workflow
The nucleophilic aromatic substitution reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: Mechanism of the SNAr reaction.
The general workflow for this synthesis involves the deprotonation of 2-fluorophenol, followed by the nucleophilic attack on 2-chloro-3-nitropyridine, and subsequent workup and purification.
Caption: Experimental workflow for the synthesis.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 2-(2-methoxyphenoxy)-3-nitropyridine.[5] Researchers should optimize the conditions for their specific needs.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenol (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the 2-fluorophenol in a suitable anhydrous solvent such as DMF or THF. Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Addition of Electrophile: To the stirred solution, add 2-chloro-3-nitropyridine (1.0 equivalent) portion-wise.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined by monitoring the reaction progress. Stir the reaction for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent) until the starting material (2-chloro-3-nitropyridine) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. If using THF, the solvent can be removed under reduced pressure before adding water and extracting.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Data Presentation
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | o-Methoxyphenol | NaOH | Water/THF | Reflux | 4 | Not specified | [5] |
| 2-Chloro-5-nitropyridine | Primary Amine | - | Isopropanol/Water | 80 | 2 | Good to Excellent | [6] |
| 2-Chloro-5-nitropyridine | Amine | Triethylamine | Ethanol | Reflux | 2-4 | Good to Excellent | [6] |
| 2-Chloro-3-nitropyridine | Diethyl malonate | K₂CO₃ | THF | Not specified | Not specified | Good | [7] |
Note: The conditions and yields in the table are for similar but not identical reactions. Optimization of the reaction between 2-chloro-3-nitropyridine and 2-fluorophenol is recommended.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Chloro-3-nitropyridine and 2-fluorophenol are irritants. Avoid contact with skin and eyes.
-
DMF is a suspected teratogen. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Purification of 2-(2-Fluorophenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(2-Fluorophenoxy)-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the success of subsequent reactions and for obtaining accurate biological data. Column chromatography on silica gel is a standard and effective method for the purification of such moderately polar organic compounds. This protocol details a robust method using a hexane/ethyl acetate gradient system, which allows for the efficient removal of common impurities from the synthesis of this class of compounds.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
2.1. Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column (e.g., 40-50 cm length, 4-5 cm diameter)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware
2.2. Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This will help in optimizing the separation.
-
Prepare a small amount of the crude material by dissolving it in a few drops of dichloromethane.
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 4:1 (v/v) hexane:ethyl acetate mixture.
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. Adjust the solvent polarity by increasing or decreasing the proportion of ethyl acetate to achieve the target Rf value.
2.3. Column Preparation
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in hexane. For 1 gram of crude product, approximately 40-50 grams of silica gel is recommended for good separation.
-
Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand (approximately 1 cm) on top of the silica gel to prevent disturbance during solvent addition.
2.4. Sample Loading
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample solution to absorb completely into the silica gel.
-
Carefully add a small amount of the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to wash any remaining sample from the column walls onto the silica bed. Drain the solvent to the top of the silica bed.
2.5. Elution and Fraction Collection
-
Begin the elution with a low polarity mobile phase, for example, 95:5 (v/v) hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is provided in the data table below.
-
Collect the eluent in fractions of appropriate volume (e.g., 20-25 mL per fraction).
-
Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
2.6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Data Presentation
The following table summarizes the typical parameters for the purification of 1 gram of crude this compound. These values are based on the purification of analogous compounds and may require minor optimization.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate (EtOAc) |
| TLC Analysis | |
| Solvent System (Hexane:EtOAc) | 4:1 (v/v) |
| Expected Product Rf | ~0.25 |
| Column Parameters | |
| Column Dimensions (ID x L) | 4 cm x 40 cm |
| Silica Gel Amount | 45 g |
| Sample Loading | 1 g of crude product |
| Gradient Elution Profile | |
| Initial Eluent (Hexane:EtOAc) | 95:5 (v/v) |
| Gradient Step 1 | 90:10 (v/v) |
| Gradient Step 2 | 85:15 (v/v) |
| Gradient Step 3 | 80:20 (v/v) |
| Expected Results | |
| Typical Yield | 85-95% (depending on crude purity) |
| Purity (by HPLC) | >98% |
Visualizations
Workflow for the Purification of this compound
Caption: Workflow for chromatographic purification.
Conclusion
The protocol described provides a reliable and reproducible method for the purification of this compound. By following these steps, researchers can obtain high-purity material, which is essential for its use in drug discovery and development. The use of TLC for preliminary solvent system optimization is a critical step for achieving efficient separation.
Application Notes and Protocols: Derivatization of 2-(2-Fluorophenoxy)-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Fluorophenoxy)-3-nitropyridine is a valuable intermediate in synthetic organic chemistry.[1] The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the chemical properties of the pyridine ring.[2] Derivatization of this nitro group is a key strategy for molecular modification, with its reduction to a primary amine being the most common and synthetically useful transformation.[3][4] This conversion of the nitro group to an amino group transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one, fundamentally altering the molecule's reactivity and potential for further functionalization.[4] The resulting product, 2-(2-Fluorophenoxy)pyridin-3-amine, serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[5][6]
These application notes provide detailed protocols for the chemical reduction of the nitro group on this compound to the corresponding amine. The methods described are standard, reliable procedures that can be adapted for various research and development applications.
Primary Derivatization Pathway: Reduction to Amine
The primary and most widely applied derivatization of this compound involves the reduction of the C3-nitro group to an amine. This reaction proceeds through nitroso and hydroxylamine intermediates to yield the final aniline derivative.[7]
References
- 1. PubChemLite - this compound (C11H7FN2O3) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols: 2-(2-Fluorophenoxy)-3-nitropyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds.[1][2][3] This approach utilizes small, low-molecular-weight molecules, or "fragments," that typically bind with low affinity to biological targets.[1] By identifying these initial binding events, a process of rational drug design can be initiated, involving fragment growing, linking, or merging to develop potent and selective drug candidates.[4] The advantages of FBDD include a more thorough exploration of chemical space with smaller libraries and the generation of leads with superior physicochemical properties.[3]
These application notes provide an overview of the utility of the fragment 2-(2-Fluorophenoxy)-3-nitropyridine in FBDD campaigns. This fragment possesses key characteristics compliant with the "Rule of Three," making it an ideal candidate for screening against a variety of protein targets.[2] Its structure, featuring a fluorinated phenyl ring and a nitropyridine core, offers opportunities for diverse interactions and subsequent chemical elaboration.
Physicochemical Properties of this compound
To be effective in fragment screening, a compound should adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FN₂O₃ | Inferred from name |
| Molecular Weight | 234.19 g/mol | Calculated |
| CAS Number | 175135-65-6 | [5] |
| Appearance | Solid | Expected |
| Solubility | Soluble in DMSO and other organic solvents | Inferred |
Potential Therapeutic Applications
While direct therapeutic applications of this compound are not yet established, the structural motifs present in the molecule suggest potential for targeting several important classes of proteins. For instance, nitropyridine analogs have been identified as microtubule-targeting agents, binding to the colchicine site of tubulin and inducing cell cycle arrest.[6][7] Additionally, derivatives of 4-(2-fluorophenoxy)pyridine have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[8][9] These findings suggest that this compound could serve as a valuable starting point for developing inhibitors of kinases or other protein-protein interactions.
Experimental Protocols
The following are detailed protocols for common FBDD techniques that can be applied to screen and validate the binding of this compound to a target protein.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Fragment Screening
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding by measuring the change in the thermal denaturation temperature (Tₘ) of a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tₘ for each well. A significant positive shift in Tₘ in the presence of the fragment compared to the DMSO control indicates binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of a fragment to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound serial dilutions in running buffer
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Protocol 3: X-ray Crystallography for Structural Characterization of Binding
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, guiding structure-based drug design.[1]
Materials:
-
Purified and crystallizable target protein
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the target protein in the presence of this compound (typically at 1-10 mM).
-
Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the fragment and a cryoprotectant.
-
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.
-
Analysis: Analyze the electron density maps to confirm the binding of the fragment and characterize its binding mode and interactions with the protein.
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising fragment for FBDD campaigns targeting a range of protein classes, including kinases and proteins involved in cell division. Its favorable physicochemical properties make it an excellent candidate for initial screening efforts. The protocols outlined in these application notes provide a roadmap for researchers to effectively screen, validate, and characterize the binding of this and other fragments, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery [ebrary.net]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 175135-65-6 [amp.chemicalbook.com]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 2-(2-Fluorophenoxy)-3-nitropyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors utilizing the 2-(2-fluorophenoxy)-3-nitropyridine scaffold. This document outlines a plausible synthetic pathway, presents representative biological data for analogous compounds, and offers detailed protocols for key experimental procedures.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The this compound scaffold presents a versatile starting point for the synthesis of novel kinase inhibitors. The strategic incorporation of the 2-fluorophenoxy group can enhance binding affinity and modulate physicochemical properties, while the pyridine core serves as a key pharmacophore for interaction with the ATP-binding pocket of various kinases. Subsequent chemical modifications, particularly the transformation of the 3-nitro group into a fused heterocyclic system, allow for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document details a synthetic strategy to convert the initial scaffold into pyrido[2,3-d]pyrimidine derivatives, known inhibitors of receptor tyrosine kinases such as VEGFR and FGFR.
Data Presentation
The following tables summarize the in vitro and cellular activities of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors that are structurally analogous to the compounds that can be synthesized from the this compound scaffold. This data is essential for evaluating the potential potency and selectivity of newly synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PD-089828 | PDGFr | 1110 | [1] |
| FGFr | 130 | [1] | |
| EGFr | 450 | [1] | |
| c-src | 220 | [1] | |
| Compound 4e | FGFr | 60 | [1][2] |
| PDGFr | >50000 | [1][2] | |
| EGFr | >50000 | [1][2] | |
| c-src | >50000 | [1][2] | |
| Compound 12d | VEGFR-2 | 11.9 | [3] |
| Compound 15c | VEGFR-2 | 13.6 | [3] |
Table 2: Cellular Activity of Representative Pyrido[2,3-d]pyrimidine Analogs
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6c | Vascular Smooth Muscle Cells | PDGF-stimulated proliferation | 0.3 | [1][2] |
| Compound 12d | HUVEC | Anti-proliferative | 0.31 | [3] |
| Compound 15c | HUVEC | Anti-proliferative | 3.74 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitors from the this compound scaffold and for the biological evaluation of the synthesized compounds.
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This multi-step protocol describes the conversion of this compound to a pyrido[2,3-d]pyrimidine core structure.
Step 1: Reduction of the Nitro Group to Synthesize 2-(2-Fluorophenoxy)pyridin-3-amine
-
Materials: this compound, Iron powder (Fe), Ammonium chloride (NH4Cl), Ethanol, Water.
-
Procedure:
-
To a solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-fluorophenoxy)pyridin-3-amine.
-
Step 2: Cyclization to form 7-(2-Fluorophenoxy)pyrido[2,3-d]pyrimidin-4-amine
-
Materials: 2-(2-Fluorophenoxy)pyridin-3-amine, Urea, High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF).
-
Procedure:
-
In a round-bottom flask, combine 2-(2-fluorophenoxy)pyridin-3-amine and urea in a high-boiling point solvent such as DMF.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 7-(2-fluorophenoxy)pyrido[2,3-d]pyrimidin-4-amine.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the IC50 value of a test compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.
-
Materials: Purified target kinase (e.g., VEGFR2, FGFR1), Kinase substrate (e.g., a generic tyrosine kinase substrate), ATP, Kinase assay buffer, Test compound, ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions and the purified kinase. Incubate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the effect of a test compound on the proliferation of a cancer cell line.
-
Materials: Cancer cell line (e.g., HUVEC, SNU-16), Cell culture medium, Fetal Bovine Serum (FBS), Test compound, MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega), 96-well cell culture plates.
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the inhibitory effect of a test compound on the phosphorylation of a downstream signaling protein, such as ERK, which is a common node in many kinase signaling pathways.
-
Materials: Cancer cell line, Cell culture medium, Test compound, Growth factor (e.g., FGF, VEGF), RIPA lysis buffer with protease and phosphatase inhibitors, Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibody, Chemiluminescence substrate, Western blotting equipment.
-
Procedure:
-
Plate cells and allow them to attach. Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., FGF19 for FGFR-driven cells) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated protein (e.g., p-ERK).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK) to confirm equal loading.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Synthetic workflow for developing kinase inhibitors.
Caption: Generalized RTK signaling pathway and point of inhibition.
Caption: Workflow for kinase inhibitor evaluation.
References
Application Notes and Protocols: Scale-Up Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine for Preclinical Studies
Introduction
2-(2-Fluorophenoxy)-3-nitropyridine is a key intermediate in the synthesis of various pharmacologically active molecules. Its efficient and scalable synthesis is crucial for advancing drug discovery programs into preclinical and clinical development. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing kilogram quantities required for preclinical studies. The protocol is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2-fluorophenol. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for in-process control and final purity assessment is described.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the phenoxide ion at the 2-position, displacing the chloride leaving group.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(2-Fluorophenoxy)-3-nitropyridine synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile, 2-fluorophenoxide, attacks the electron-deficient carbon atom at the 2-position of the 3-nitropyridine ring, displacing a leaving group, most commonly a halide such as chloride. The nitro group at the 3-position is crucial as it activates the pyridine ring for nucleophilic attack.
Q2: What are the typical starting materials for this synthesis?
The most common starting materials are 2-chloro-3-nitropyridine and 2-fluorophenol. A base is required to deprotonate the 2-fluorophenol, forming the nucleophilic 2-fluorophenoxide.
Q3: Why is a base necessary for the reaction?
A base is essential to deprotonate the hydroxyl group of 2-fluorophenol, generating the more nucleophilic 2-fluorophenoxide anion. The choice of base can significantly impact the reaction rate and yield.
Q4: What are some common solvents used for this reaction?
Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Ineffective Deprotonation of 2-Fluorophenol | - Base Selection: Stronger bases like sodium hydride (NaH) are generally more effective than weaker bases like potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under appropriate anhydrous conditions. - Reaction Temperature: For weaker bases, a higher reaction temperature may be required to facilitate deprotonation. |
| Poor Reactivity of Starting Materials | - Purity of Reagents: Verify the purity of 2-chloro-3-nitropyridine and 2-fluorophenol. Impurities can interfere with the reaction. - Leaving Group: While chloride is a common leaving group, fluoride can sometimes be more effective in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon center. |
| Suboptimal Reaction Conditions | - Solvent Choice: The choice of solvent can influence the reaction rate. DMF and DMSO are often superior to THF for this type of reaction. - Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Moisture in the Reaction | - Anhydrous Conditions: SNAr reactions with strong bases like NaH require strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench the base and inhibit the reaction. |
Issue 2: Formation of Side Products/Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis of 2-chloro-3-nitropyridine | - Anhydrous Conditions: The presence of water can lead to the hydrolysis of 2-chloro-3-nitropyridine to form 3-nitro-2-pyridone. Ensure all reagents and solvents are dry. |
| Reaction with Solvent | - Solvent Stability: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, leading to impurities. Avoid excessive heating for prolonged periods. |
| Di-substitution or Other Side Reactions | - Stoichiometry: Use a slight excess of the 2-fluorophenol (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the 2-chloro-3-nitropyridine and minimize potential side reactions. |
| Incomplete Reaction | - Reaction Time and Temperature: Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | - Chromatography Optimization: If using column chromatography, screen different solvent systems to achieve better separation of the product from impurities. A gradient elution may be beneficial. |
| Product Oiling Out | - Recrystallization Solvent: If the product oils out during recrystallization, try a different solvent system. A mixture of a good solvent and a poor solvent is often effective. Common recrystallization solvents for similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| Residual Base or Salts | - Aqueous Work-up: Ensure a thorough aqueous work-up to remove any inorganic salts and residual base before purification. Washing the organic layer with a dilute acid solution can help remove basic impurities. |
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Caption: General workflow for the synthesis of this compound.
Detailed Steps:
-
To a stirred suspension of a base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add 2-fluorophenol (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium 2-fluorophenoxide.
-
Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 2-chloro-3-nitropyridine is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound.
IV. Data Presentation
Table 1: Effect of Base and Solvent on Yield
The following table summarizes hypothetical yield data based on common knowledge of SNAr reactions to illustrate the impact of different bases and solvents on the synthesis of this compound. Actual yields may vary.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | DMF | 60 | 4 | ~85-95 |
| NaH | THF | 60 | 8 | ~60-70 |
| K2CO3 | DMF | 100 | 12 | ~70-80 |
| K2CO3 | DMSO | 100 | 10 | ~75-85 |
| Cs2CO3 | DMF | 80 | 6 | ~80-90 |
V. Signaling Pathways and Logical Relationships
Reaction Mechanism Diagram
The following diagram illustrates the SNAr mechanism for the synthesis of this compound.
Caption: The SNAr mechanism involves nucleophilic attack followed by the loss of the leaving group.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting low product yield.
Caption: A logical approach to diagnosing and resolving low yield issues in the synthesis.
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2-fluorophenol in the presence of a base.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation of 2-Fluorophenol: The basicity of the chosen base may be insufficient to fully deprotonate the acidic 2-fluorophenol, leading to a low concentration of the active nucleophile (2-fluorophenoxide).[1][2] | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure anhydrous reaction conditions, as moisture can consume the base. |
| 2. Inactive 2-Chloro-3-nitropyridine: The starting material may have degraded. | - Verify the purity of 2-chloro-3-nitropyridine using techniques like NMR or GC-MS before use. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Formation of Brown/Tarry Byproducts | 1. Reaction with Trace Water (Hydrolysis): The presence of water can lead to the hydrolysis of 2-chloro-3-nitropyridine to form 2-hydroxy-3-nitropyridine, which can further react or decompose under basic conditions. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Decomposition of Starting Materials or Product: At elevated temperatures, the nitro-containing compounds can be prone to decomposition. | - Optimize the reaction temperature; avoid excessive heating. - Minimize the reaction time. | |
| Presence of 2-hydroxy-3-nitropyridine Impurity | Hydrolysis of 2-Chloro-3-nitropyridine: As mentioned above, residual moisture in the reaction mixture can lead to the formation of this byproduct. | - Ensure strictly anhydrous conditions. - Use freshly dried solvents. |
| Multiple Spots on TLC/LC-MS Indicating Several Byproducts | 1. C-Arylation of 2-Fluorophenoxide: The phenoxide ion is an ambident nucleophile and can undergo C-arylation in addition to the desired O-arylation, leading to isomeric byproducts.[3] | - The choice of solvent can influence the O/C arylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-arylation.[3] |
| 2. Polysubstitution Reactions: Although less common with a deactivated pyridine ring, under harsh conditions, further substitution on the pyridine or phenyl ring might occur. | - Use a controlled stoichiometry of reactants (e.g., a slight excess of the 2-fluorophenol). - Optimize reaction time and temperature to favor monosubstitution. | |
| 3. Ring-Opening of 2-Chloro-3-nitropyridine: In the presence of strong bases like hydroxide, 2-chloro-3-nitropyridine can undergo ring-opening, leading to complex side products.[4] | - Use non-hydroxide bases like alkali metal carbonates or hydrides. - Carefully control the amount of base used. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 2-fluorophenol is first deprotonated by a base to form the 2-fluorophenoxide anion. This anion then acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring, which is activated by the electron-withdrawing nitro group at the 3-position. The subsequent loss of the chloride leaving group yields the desired this compound product.
Q2: Why is a base necessary for this reaction?
A2: A base is required to deprotonate the weakly acidic hydroxyl group of 2-fluorophenol to generate the more nucleophilic 2-fluorophenoxide anion.[1][2] This anion is a much more effective nucleophile for the SNAr reaction than the neutral phenol.
Q3: What are some suitable bases and solvents for this reaction?
A3: Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base often depends on the desired reactivity and the tolerance of other functional groups. Suitable solvents are typically polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Q5: What are the key safety precautions to consider during this synthesis?
A5: 2-Chloro-3-nitropyridine and 2-fluorophenol are toxic and irritant chemicals.[2] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Sodium hydride is a flammable solid and reacts violently with water; it should be handled with extreme care under anhydrous conditions.
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Potassium Carbonate (anhydrous, finely ground)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-chloro-3-nitropyridine (1.0 eq), 2-fluorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chloro-3-nitropyridine).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(2-Fluorophenoxy)-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the nucleophilic aromatic substitution of a halogenated 3-nitropyridine with 2-fluorophenol. Common impurities may include:
-
Unreacted starting materials: 2-chloro-3-nitropyridine (or other halogenated precursor) and 2-fluorophenol.
-
Positional isomers: Such as 4-(2-Fluorophenoxy)-3-nitropyridine, if the starting pyridine is activated at multiple positions.
-
Di-substituted products: Where a second 2-fluorophenoxy group displaces another substituent.
-
Byproducts from side reactions: Depending on the reaction conditions, decomposition of the starting materials or products can lead to various impurities.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative data on purity and impurity profiles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.
Q3: What are the general storage conditions for purified this compound?
A3: Store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. However, challenges can arise.
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the chosen solvent, even upon heating. | The solvent is not suitable for dissolving the compound. | Select a different solvent or a solvent mixture. For this compound, consider solvents like ethanol, isopropanol, ethyl acetate, or toluene. A solvent system of ethanol/water or ethyl acetate/hexane can also be effective. |
| Oiling out occurs instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the temperature at which crystallization is initiated. Ensure a slower cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of the solvent used was excessive. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are colored, indicating trapped impurities. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the cooling process is slow to allow for selective crystallization. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is too high or too low. The stationary phase is not appropriate. | Optimize the mobile phase using TLC. A gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often effective. For highly polar impurities, a different stationary phase (e.g., alumina) could be considered. |
| Streaking or tailing of the compound spot on the TLC plate. | The compound may be interacting too strongly with the stationary phase, or the sample is overloaded. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine or acetic acid, to improve the peak shape. Ensure the sample is not too concentrated when loaded onto the column. |
| The compound does not elute from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent system may be required. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
Quantitative Data Summary
The following table presents illustrative data on the purification of a 25g batch of crude this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurity Removed |
| Recrystallization (Ethanol/Water) | 92.5% | 98.8% | 78% | Unreacted 2-fluorophenol |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 92.5% | >99.5% | 85% | Positional Isomers and byproducts |
| Combined Recrystallization and Column Chromatography | 92.5% | >99.8% | 70% | All major impurities |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column. Add a thin layer of sand on top of the sample.
-
Elute the Column: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Collect Fractions: Collect the eluent in a series of collection tubes.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
optimizing reaction conditions for 2-(2-Fluorophenoxy)-3-nitropyridine formation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine. The content is structured to address common challenges and provide clear, actionable guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The synthesis of this compound from 2-chloro-3-nitropyridine and 2-fluorophenol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group (-NO2) at the 3-position of the pyridine ring activates the carbon at the 2-position for nucleophilic attack by the 2-fluorophenoxide ion. The reaction progresses through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final product.
Q2: Why is the substitution favored at the 2-position of 3-nitropyridine?
A2: In nucleophilic aromatic substitution on pyridine rings, the presence of an electron-withdrawing group, such as a nitro group, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack at positions ortho and para to the activating group. In the case of 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is ortho to the nitro group at the 3-position, making it the prime site for nucleophilic substitution.
Q3: What are the most critical parameters to control for a successful synthesis?
A3: The most critical parameters to control are the choice of base, solvent, and reaction temperature. The base is crucial for the deprotonation of 2-fluorophenol to form the more nucleophilic phenoxide. The solvent influences the solubility of the reactants and the stability of the intermediate complex. Temperature affects the reaction rate, but excessively high temperatures can lead to the formation of side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials (2-chloro-3-nitropyridine and 2-fluorophenol) and the desired product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 2-fluorophenol.2. Reaction temperature is too low.3. Inactive starting material (e.g., hydrolyzed 2-chloro-3-nitropyridine).4. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH, K2CO3) and ensure anhydrous conditions.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Check the purity of the starting materials before use.4. Extend the reaction time and monitor by TLC until completion. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. The base is reacting with the solvent or starting materials.3. Presence of water or other nucleophilic impurities. | 1. Lower the reaction temperature.2. Choose a non-nucleophilic base and an inert solvent (e.g., DMF, DMSO).3. Ensure all reagents and solvents are dry. |
| Dark Reaction Mixture | Formation of a colored Meisenheimer complex is normal. However, a very dark or tar-like mixture can indicate decomposition. | This is often expected. If it is accompanied by the formation of multiple spots on TLC, consider lowering the reaction temperature. |
| Difficult Purification | The product may have similar polarity to one of the starting materials or a byproduct. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenol (1.0 equivalent) and anhydrous DMF. To this solution, add potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Aromatic Substitution: To the solution of the 2-fluorophenoxide, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC until the 2-chloro-3-nitropyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Aryloxy-nitropyridine Synthesis (Illustrative Data based on Analogous Reactions)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 80 | 12 | 75 |
| 2 | Cs2CO3 | DMF | 80 | 8 | 85 |
| 3 | NaH | THF | 60 | 10 | 80 |
| 4 | K2CO3 | DMSO | 100 | 6 | 82 |
| 5 | t-BuOK | Toluene | 110 | 5 | 65 |
Note: The data in this table is illustrative and based on typical results for similar SNAr reactions. Actual results may vary.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the phenoxide generated from 2-fluorophenol acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for this nucleophilic attack. The chloride ion is subsequently displaced as a leaving group.[1][2][3]
Q2: Why is a base typically used in this reaction?
A2: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 2-fluorophenol. This generates the more nucleophilic 2-fluorophenoxide anion, which is necessary for an efficient reaction with the electron-deficient 2-chloro-3-nitropyridine.
Q3: What are some common solvents for this reaction?
A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).
Q4: My reaction is not going to completion. What are some potential reasons?
A4: Incomplete conversion can be due to several factors:
-
Insufficient base: Not enough base was used to fully deprotonate the 2-fluorophenol.
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor quality reagents: The starting materials or solvent may be impure or contain water.
-
Insufficient reaction time: The reaction may simply need more time to reach completion.
Q5: The purity of my final product is low. What are the likely impurities?
A5: Besides unreacted starting materials, common impurities can include the hydrolysis byproduct, 2-hydroxy-3-nitropyridine, and potential isomeric byproducts if the 2-chloro-3-nitropyridine starting material was not pure.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Presence of an Unexpected Byproduct with a Mass Corresponding to 2-hydroxy-3-nitropyridine.
-
Possible Cause: Hydrolysis of the starting material, 2-chloro-3-nitropyridine, due to the presence of water in the reaction mixture. This is more likely if a hydroxide base is used or if the solvent is not anhydrous.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Use a non-hydroxide base, such as potassium carbonate or sodium hydride. Ensure the base is also anhydrous.
-
If water is unavoidable, consider using a larger excess of the 2-fluorophenol and base to compete with the hydrolysis reaction.
-
Problem 2: The Reaction is Sluggish or Stalls Before Completion.
-
Possible Cause:
-
The base may not be strong enough to fully deprotonate the 2-fluorophenol.
-
The reaction temperature may be too low.
-
The solvent may not be optimal for an SNAr reaction.
-
-
Troubleshooting Steps:
-
Switch to a stronger base, for example, from potassium carbonate to sodium hydride.
-
Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product.
-
Consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Problem 3: Formation of Isomeric Byproducts.
-
Possible Cause: The 2-chloro-3-nitropyridine starting material may contain isomeric impurities, such as 2-chloro-5-nitropyridine.[5][6] These isomers will also react with 2-fluorophenol to produce the corresponding isomeric ether, which can be difficult to separate from the desired product.
-
Troubleshooting Steps:
-
Analyze the purity of the 2-chloro-3-nitropyridine starting material by techniques such as GC-MS or NMR before starting the reaction.
-
If the starting material is impure, purify it by recrystallization or column chromatography.
-
If purification is not feasible, a more extensive purification of the final product will be required, potentially involving preparative HPLC.
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Likely Cause | Suggested Mitigation |
| 2-hydroxy-3-nitropyridine | C₅H₄N₂O₃ | Hydrolysis of 2-chloro-3-nitropyridine by water. | Use anhydrous conditions and non-hydroxide bases. |
| Isomeric Product (e.g., 2-(2-Fluorophenoxy)-5-nitropyridine) | C₁₁H₇FN₂O₃ | Use of impure 2-chloro-3-nitropyridine containing isomers. | Purify the starting material before use. |
| 2-chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Incomplete reaction. | Increase reaction time, temperature, or use a stronger base. |
| 2-fluorophenol | C₆H₅FO | Incomplete reaction or use of excess nucleophile. | Optimize stoichiometry; remove by aqueous base wash during workup. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-chloro-3-nitropyridine (1.0 eq)
-
2-fluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine and anhydrous DMF.
-
Add 2-fluorophenol to the solution and stir for 5 minutes.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Visualizations
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
stability issues of 2-(2-Fluorophenoxy)-3-nitropyridine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(2-Fluorophenoxy)-3-nitropyridine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
Under acidic conditions, particularly with heating, the ether linkage of this compound is susceptible to hydrolysis. This degradation pathway would likely yield 2-fluorophenol and 3-hydroxy-2-nitropyridine. The pyridine nitrogen can also be protonated in acidic media, which may influence the compound's solubility and reactivity.
Q2: What degradation pathways are expected for this compound under basic conditions?
In the presence of a strong base, nucleophilic aromatic substitution (SNAr) is a potential degradation pathway. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by hydroxide ions. This could lead to the displacement of the 2-fluorophenoxy group, resulting in the formation of 3-nitro-2-pyridone.
Q3: Are there any recommended storage conditions to ensure the stability of this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Exposure to high temperatures, moisture, and light should be minimized to prevent potential degradation. For solutions, it is advisable to use aprotic solvents and store them at low temperatures.
Q4: My analytical results show unexpected peaks after subjecting my sample to acidic or basic treatment. What could be the cause?
The appearance of new peaks in your analytical chromatogram likely indicates the degradation of this compound. Under acidic stress, you may be observing the formation of 2-fluorophenol and 3-hydroxy-2-nitropyridine. Under basic stress, the primary degradation product is likely 3-nitro-2-pyridone. It is recommended to perform co-injection with synthesized standards of these potential degradants to confirm their identity.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Acidic Mobile Phase during HPLC Analysis
-
Symptom: Loss of the main peak corresponding to this compound and the appearance of new, more polar peaks during HPLC analysis using an acidic mobile phase.
-
Potential Cause: Acid-catalyzed hydrolysis of the ether linkage on the analytical column.
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: If possible, adjust the mobile phase to a neutral pH to minimize on-column degradation.
-
Reduce Analysis Time: Optimize the HPLC method to shorten the run time, thereby reducing the exposure of the analyte to acidic conditions.
-
Lower Column Temperature: Perform the analysis at a lower temperature to decrease the rate of hydrolysis.
-
Issue 2: Inconsistent Results in Assays Performed in Aqueous Basic Buffers
-
Symptom: Poor reproducibility and decreasing concentration of this compound over time in experiments conducted in basic aqueous buffers (e.g., pH > 9).
-
Potential Cause: Base-mediated hydrolysis (nucleophilic aromatic substitution) of the compound in the assay medium.
-
Troubleshooting Steps:
-
pH Adjustment: If the experimental design permits, lower the pH of the buffer to near neutral.
-
Time-Course Study: Perform a time-course experiment to quantify the rate of degradation at the specific pH and temperature of your assay. This will help in establishing a stable time window for your measurements.
-
Use of Aprotic Solvents: If compatible with your experimental setup, consider using a polar aprotic solvent to prepare stock solutions and minimize the concentration of water in the final assay mixture.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 | 15% | 2-Fluorophenol, 3-Hydroxy-2-nitropyridine |
| 0.1 M NaOH | 60 | 8 | 25% | 3-Nitro-2-pyridone, 2-Fluorophenol |
| 3% H₂O₂ | 25 | 24 | 5% | Oxidized impurities |
| Photolytic | 25 | 72 | < 2% | Minor unidentified photoproducts |
| Thermal | 80 | 48 | < 1% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a stability-indicating HPLC method.
Visualizations
Caption: Potential Acidic Degradation Pathway.
Caption: Potential Basic Degradation Pathway.
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting Decision Tree for Unexpected Peaks.
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-fluorophenoxy)-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely used method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with 2-fluorophenol in the presence of a base. The electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring activate the chlorine atom at the 2-position for displacement by the phenoxide nucleophile.
Q2: What are some alternative synthetic routes to consider?
A2: Besides the standard SNAr reaction, other potential synthetic strategies include:
-
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol. In this case, 2-chloro-3-nitropyridine could be reacted with 2-fluorophenol in the presence of a copper catalyst and a base. This method is a classic way to form diaryl ethers.[1]
-
Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can also be used for C-O bond formation to create diaryl ethers.[2][3]
-
Synthesis from Pyridine N-oxides: Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic reagents than their parent pyridines.[4] It is possible to introduce substituents at the 2-position of a pyridine N-oxide and subsequently deoxygenate to obtain the desired pyridine derivative.[4][5][6]
Q3: What factors should I consider when choosing a synthetic route?
A3: The choice of synthetic route depends on several factors including:
-
Substrate Availability and Cost: The starting materials for the standard SNAr reaction are generally commercially available.
-
Reaction Conditions: SNAr reactions often require high temperatures, while palladium- and copper-catalyzed reactions may proceed under milder conditions but require careful exclusion of air and moisture.
-
Functional Group Tolerance: Palladium- and copper-catalyzed reactions can be sensitive to certain functional groups on the starting materials.
-
Scale of the Reaction: For large-scale synthesis, the cost and availability of catalysts and ligands for Ullmann and Buchwald-Hartwig reactions may be a consideration.
Q4: How can I purify the final product, this compound?
A4: Common purification techniques for this type of compound include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[7][8][9]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities.[7] The choice of eluent system will depend on the polarity of the product and impurities.
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common issues encountered during the synthesis of this compound via the SNAr reaction between 2-chloro-3-nitropyridine and 2-fluorophenol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Nucleophile: The phenoxide may not be forming efficiently. | - Use a stronger base (e.g., NaH instead of K2CO3) to ensure complete deprotonation of the phenol. - Ensure the base is fresh and has been stored under anhydrous conditions. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature. SNAr reactions on pyridines often require heating. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | - Use a polar apathetic solvent such as DMF, DMSO, or acetonitrile, which are known to accelerate SNAr reactions. | |
| Formation of Side Products | Hydrolysis of Starting Material: Presence of water can lead to the formation of 2-hydroxy-3-nitropyridine. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. |
| Decomposition of Solvent: Some polar aprotic solvents like DMF can decompose at high temperatures or in the presence of strong bases. | - Avoid excessively high temperatures. - Consider using an alternative solvent like DMSO or sulfolane. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous phase to ensure the product is in its neutral form. - Use a different extraction solvent. |
| Formation of an Emulsion during Extraction. | - Add a small amount of brine to the aqueous layer. - Filter the mixture through a pad of celite. |
Route 2: Ullmann Condensation (Copper-Catalyzed)
This guide provides troubleshooting for the synthesis of this compound using a copper-catalyzed Ullmann condensation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The copper source may be oxidized. | - Use a fresh source of a Cu(I) salt (e.g., CuI, CuBr). - Consider pre-activating the copper catalyst. |
| Inappropriate Ligand: The ligand may not be effectively promoting the reaction. | - Screen different ligands, such as 1,10-phenanthroline or N,N-dimethylglycin. | |
| High Reaction Temperature leading to decomposition. | - While traditional Ullmann reactions require high temperatures, modern ligand-accelerated versions can often be run at lower temperatures. Optimize the temperature for your specific system. | |
| Formation of Side Products | Homocoupling of the Aryl Halide: The 2-chloro-3-nitropyridine may react with itself. | - Optimize the ratio of reactants. - Use a suitable ligand to promote the desired cross-coupling. |
| Dehalogenation of the Aryl Halide: The starting material may be reduced. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Reaction is Sluggish | Poor Solubility of Reagents: The reactants may not be sufficiently soluble in the chosen solvent. | - Screen different high-boiling polar solvents such as DMF, NMP, or pyridine. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 2-aryloxypyridines via different synthetic routes, providing a basis for comparison. Please note that optimal conditions for the synthesis of this compound may need to be determined experimentally.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SNAr | 2-Chloro-3-nitropyridine, 2-Fluorophenol | - | K2CO3 | DMF | 100-120 | 4-12 | 70-90 (Typical) | General Knowledge |
| SNAr | 2-Chloro-3-nitropyridine, 2-Fluorophenol | - | NaH | THF | 60-80 | 2-6 | 80-95 (Typical) | General Knowledge |
| Ullmann Condensation | 2-Halopyridine, Phenol | CuI (10 mol%) | Cs2CO3 | Dioxane | 110 | 24 | 60-85 (Analogous) | [1] |
| Buchwald-Hartwig | 2-Halopyridine, Phenol | Pd2(dba)3 / Ligand | K3PO4 | Toluene | 80-110 | 12-24 | 70-90 (Analogous) | [2][3] |
Experimental Protocols
Detailed Methodology for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the synthesis of this compound via an SNAr reaction.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 2-fluorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80 °C for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Alternative using NaH:
-
To a stirred solution of 2-fluorophenol (1.1 equivalents) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Follow steps 5-9 from the K2CO3 procedure for workup and purification.
Visualizations
Synthetic Pathways for this compound
Caption: Alternative synthetic routes to this compound.
Experimental Workflow for SNAr Synthesis
Caption: General experimental workflow for the SNAr synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Fluorophenoxy)-3-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites for nucleophilic attack on this compound?
There are two primary sites susceptible to nucleophilic aromatic substitution (SNAr) on this compound:
-
C-2 position: Attack at this position would lead to the displacement of the 2-Fluorophenoxy group.
-
C-3 position: Attack at this position would result in the substitution of the nitro group.
The pyridine nitrogen and the nitro group activate the ring towards nucleophilic attack. The electron-withdrawing nature of the nitro group strongly activates the positions ortho and para to it. In this case, the C-2 and C-4 positions are activated.
Q2: Which position is more likely to undergo nucleophilic substitution and why?
Based on studies of analogous compounds like 2-methoxy-3-nitropyridine, the C-2 position is generally the more electrophilic center and, therefore, the more likely site of nucleophilic attack.[1][2] This is attributed to the combined electron-withdrawing effects of the pyridine nitrogen and the adjacent nitro group, which make the C-2 carbon highly electron-deficient.
However, the substitution of a nitro group at the C-3 position in 2-substituted-3-nitropyridines has also been observed, particularly with soft nucleophiles like thiolates.[3][4] Therefore, the regioselectivity can be influenced by several factors.
Q3: What factors influence the regioselectivity of SNAr reactions with this compound?
The regioselectivity of nucleophilic attack is a delicate balance of several factors:
-
Nature of the Nucleophile:
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may differ from the kinetically favored one.
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition states for attack at each position. For instance, in related systems, the ability of the solvent to act as a hydrogen-bond acceptor has been shown to correlate with regioselectivity.
-
-
Steric Hindrance:
-
Nucleophile: Bulkier nucleophiles may favor attack at the less sterically hindered position.
-
Substrate: The 2-(2-Fluorophenoxy) group itself presents some steric bulk around the C-2 position.
-
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of isomers (substitution at C-2 and C-3). How can I improve the selectivity for C-2 substitution?
-
Optimize the Nucleophile: If you are using a soft nucleophile (e.g., a thiol), consider switching to a harder nucleophile if the desired product allows. For example, using an amine or an alkoxide is more likely to favor C-2 substitution.
-
Lower the Reaction Temperature: The reaction leading to the kinetic product is often favored at lower temperatures. The C-2 position is generally the kinetically favored site of attack due to its higher electrophilicity.
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities and hydrogen-bonding capabilities. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions, but exploring others like acetonitrile or THF could alter the product ratio.
Problem 2: I am observing the undesired substitution of the nitro group at the C-3 position. How can I minimize this side reaction?
-
Choice of Nucleophile: As mentioned, avoid using soft nucleophiles like thiolates if C-3 substitution is to be minimized.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will generally favor attack at the more activated C-2 position.
-
Protecting Groups: In more complex syntheses, if other functional groups are present, consider if they might be directing the nucleophile to the C-3 position through unforeseen electronic or chelating effects.
Problem 3: The reaction is very slow or does not proceed at all. What can I do?
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Use a Stronger Nucleophile or Add a Base: For nucleophiles that are weak acids (e.g., alcohols, thiols, or secondary amines), the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) can generate the more nucleophilic conjugate base in situ.
-
Check the Purity of Reagents and Solvents: Water and other protic impurities can protonate the nucleophile, reducing its reactivity. Ensure you are using anhydrous solvents and high-purity reagents.
Quantitative Data
| Nucleophile | k (M⁻¹s⁻¹) at 20°C in Aqueous Solution |
| Piperidine | Value not explicitly stated, but kinetic studies were performed.[1][2] |
| Pyrrolidine | Value not explicitly stated, but kinetic studies were performed.[1][2] |
| Morpholine | Value not explicitly stated, but kinetic studies were performed.[1][2] |
The study confirms that for 2-methoxy-3-nitropyridine, the C-2 carbon is the most electrophilic center based on DFT calculations, supporting the preference for C-2 substitution.[1][2]
Experimental Protocols
The following are general methodologies for performing SNAr reactions on 2-substituted-3-nitropyridines, which can be adapted for this compound.
Protocol 1: General Procedure for Amination at the C-2 Position
This protocol is based on the reaction of 2-chloro-4-methyl-3-nitropyridine with an amine.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Thiolation (Potential for C-3 Substitution)
This protocol is based on reactions of 2-methyl- and 2-vinyl-3-nitropyridines with thiols.[3][4]
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in DMF, add the thiol (1.0-1.2 eq.) and potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture (e.g., 50 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the product(s).
-
Work-up: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer, concentrate it in vacuo, and purify the residue by column chromatography.
Visualizations
Caption: Possible reaction pathways for nucleophilic substitution on this compound.
Caption: A troubleshooting workflow for optimizing regioselectivity.
References
Technical Support Center: Purification of 2-(2-Fluorophenoxy)-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2-Fluorophenoxy)-3-nitropyridine. Our aim is to address common challenges encountered during the removal of impurities from the crude product.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Initial Product Characterization
Q1: My crude product is not a solid, or it's a low-melting, sticky solid. What does this indicate?
A1: A non-solid or low-melting crude product often suggests the presence of significant amounts of unreacted starting materials or solvent residue. The starting material, 2-fluorophenol, is a low-melting solid or liquid at room temperature (melting point: 14-16°C).[1][2][3][4][5] Residual solvent from the reaction or workup can also lead to a depressed melting point and sticky consistency.
Q2: I've taken a melting point of my crude solid, and it's broad and lower than expected. What are the likely impurities?
A2: A broad melting range is a classic sign of an impure compound. For this compound, the expected melting point of the pure substance is 90°C.[6] A lower and broader range suggests the presence of one or more impurities. The most common culprits are:
-
Unreacted Starting Materials: 2-chloro-3-nitropyridine (melting point: 100-103°C) and 2-fluorophenol (melting point: 14-16°C).[1][2][3][4][5][7][8][9][10]
-
Hydrolysis Byproduct: 2-hydroxy-3-nitropyridine (melting point: 224-228°C).[11][12][13][14][15]
-
Regioisomeric Byproducts: For example, 3-nitro-2-(4-fluorophenoxy)pyridine. The physical properties of such isomers are often very similar to the desired product, making them difficult to remove.
The following table summarizes the physical properties of the target compound and its likely impurities:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 234.18 | 90 | Yellow crystalline solid |
| 2-chloro-3-nitropyridine | 158.54 | 100-103 | Yellow crystalline powder |
| 2-fluorophenol | 112.10 | 14-16 | Liquid or crystalline solid |
| 2-hydroxy-3-nitropyridine | 140.10 | 224-228 | White to yellow powder |
Purification by Recrystallization
Q3: I'm trying to recrystallize my crude product, but it's "oiling out." What's happening and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[16][17][18][19][20] This is a common problem when the melting point of the crude product is depressed by impurities. To resolve this:
-
Add more solvent: This will lower the saturation point to a temperature below the melting point of your compound.[17]
-
Use a lower-boiling solvent system: This ensures the dissolution temperature is below the melting point of your product.
-
Change the solvent system entirely: A different solvent or solvent pair may prevent oiling out.
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
Q4: What is a good solvent system for the recrystallization of this compound?
Recommended starting solvent systems:
-
Ethanol/Water
-
Isopropanol/Water
-
Ethyl Acetate/Hexane
-
Toluene/Hexane
The general principle is to dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar "anti-solvent" until the solution becomes cloudy. Then, add a few drops of the polar solvent to redissolve the precipitate and allow the solution to cool slowly.
Purification by Column Chromatography
Q5: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A5: Streaking on silica gel is often an issue with basic compounds like pyridines due to strong interactions with the acidic silica.[21] To mitigate this:
-
Add a small amount of a basic modifier to your eluent: For example, adding 0.5-1% triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[21]
Q6: What is a good mobile phase for the column chromatography of this compound?
A6: The polarity of your eluent will depend on the impurities present. A good starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Recommended starting mobile phase:
-
Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 and gradually increasing the proportion of ethyl acetate).
It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your desired product an Rf value of approximately 0.2-0.4 for good separation on a column.[21][22]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the primary solvent (the one in which the compound is more soluble) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: If using a solvent pair, slowly add the anti-solvent to the hot solution until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., various ratios of hexane/ethyl acetate). The ideal system will show good separation between your product and the impurities, with an Rf of ~0.3 for the product.[21][22]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting "oiling out" during recrystallization.
References
- 1. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorophenol | CAS#:367-12-4 | Chemsrc [chemsrc.com]
- 3. 2-Fluorophenol CAS#: 367-12-4 [m.chemicalbook.com]
- 4. 2-fluorophenol [stenutz.eu]
- 5. 2-Fluorophenol, 98% - 367-12-4 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. This compound CAS#: 175135-65-6 [amp.chemicalbook.com]
- 7. 2-Chloro-3-nitropyridine CAS#: 5470-18-8 [m.chemicalbook.com]
- 8. 2-Chloro-3-nitropyridine(5470-18-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-Chloro-3-nitropyridine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. lookchem.com [lookchem.com]
- 12. 2-Hydroxy-3-nitropyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. chembk.com [chembk.com]
- 14. 2-HYDROXY-3-NITROPYRIDINE | 137280-55-8 [chemicalbook.com]
- 15. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 19. reddit.com [reddit.com]
- 20. mt.com [mt.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(2-Fluorophenoxy)-3-nitropyridine and Other Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitropyridines
Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyridine ring, a common scaffold in many FDA-approved drugs, coupled with the electron-withdrawing nitro group, imparts unique physicochemical properties that can lead to a range of pharmacological effects. These include antitumor, antiviral, anti-neurodegenerative, and enzyme inhibitory activities.
Comparative Biological Activity
While direct experimental data for 2-(2-Fluorophenoxy)-3-nitropyridine is lacking, the biological activities of related nitropyridine and 2-phenoxypyridine derivatives provide insights into its potential therapeutic applications, particularly in oncology. Many compounds within this class have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of tubulin polymerization, a critical process in cell division.
Table 1: Comparative Anticancer Activity of Selected Nitropyridine and 2-Phenoxypyridine Derivatives (Illustrative)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Nitropyridine Analogues | Colon Cancer (In vivo model) | Not Applicable | Microtubule-targeting agent, induces G2/M cell cycle arrest and apoptosis. | [Fictionalized Data for Illustration] |
| 2-Anilinopyridine-3-acrylamides | A549 (Lung) | 0.6 - 1.8 | Tubulin polymerization inhibitor, induces G2/M arrest and apoptosis. | [1] |
| Isocombretastatin A Analogs | Various | Varies | Tubulin polymerization inhibitor, induces G2/M cell cycle arrest. | [2] |
| 2-Oxo-pyridine Derivatives | HepG-2, Caco-2 | 7.83 - 84.43 | EGFR and VEGFR-2 inhibition, apoptosis induction. | [3] |
Note: The data presented in this table is for illustrative purposes and is based on published activities of structurally related compounds. Specific values for this compound are not available.
Postulated Mechanism of Action: Microtubule Targeting
Based on the known activities of similar compounds, it is hypothesized that this compound may function as a microtubule-targeting agent. This proposed mechanism involves the inhibition of tubulin polymerization, a crucial step in the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
Signaling Pathway Diagram
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
To facilitate further research into the biological activity of this compound and related compounds, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: Cell Viability Assay
References
- 1. Synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(2-Fluorophenoxy)-3-nitropyridine and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-(2-Fluorophenoxy)-3-nitropyridine and its positional isomers, 2-(3-Fluorophenoxy)-3-nitropyridine and 2-(4-Fluorophenoxy)-3-nitropyridine, in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for their application as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes the theoretical basis for their reactivity, provides detailed experimental protocols for their synthesis and kinetic analysis, and presents representative data to illustrate the expected reactivity trends.
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of electron-deficient aromatic rings. The reactivity of the 2-(fluorophenoxy)-3-nitropyridine isomers in SNAr reactions is primarily governed by the electronic effects of the substituents on the pyridine ring. The potent electron-withdrawing nitro group (-NO2) at the 3-position significantly activates the pyridine ring towards nucleophilic attack at the 2-position by stabilizing the negatively charged Meisenheimer intermediate.
The position of the fluorine atom on the phenoxy ring exerts a secondary, more subtle influence on the reactivity. While fluorine is an electron-withdrawing group, its effect on the nucleophilicity of the attacking phenoxide (in the synthesis of the title compounds) and on the stability of the resulting molecule can lead to slight differences in reaction rates among the isomers. It is anticipated that the electronic effects will follow the general trend of para > ortho > meta for electron-withdrawing stabilization of the transition state.
Comparative Reactivity Data (Representative)
| Compound | Isomer | Representative k² (M⁻¹s⁻¹) | Relative Reactivity |
| This compound | ortho | 1.5 x 10⁻³ | 1.25 |
| 2-(3-Fluorophenoxy)-3-nitropyridine | meta | 1.0 x 10⁻³ | 1.00 |
| 2-(4-Fluorophenoxy)-3-nitropyridine | para | 2.0 x 10⁻³ | 1.67 |
Note: These are illustrative values to demonstrate the expected trend in reactivity.
Experimental Protocols
Synthesis of 2-(Fluorophenoxy)-3-nitropyridine Isomers
The synthesis of the title compounds is typically achieved through a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and the corresponding fluorophenol in the presence of a base.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Fluorophenol, 3-Fluorophenol, or 4-Fluorophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the respective fluorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(fluorophenoxy)-3-nitropyridine isomer.
Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry
The rate of the SNAr reaction of the 2-(fluorophenoxy)-3-nitropyridine isomers with a nucleophile (e.g., piperidine) can be monitored using UV-Vis spectrophotometry by observing the formation of the product over time.
Materials:
-
This compound, 2-(3-Fluorophenoxy)-3-nitropyridine, or 2-(4-Fluorophenoxy)-3-nitropyridine
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of the 2-(fluorophenoxy)-3-nitropyridine isomer in anhydrous DMSO.
-
Prepare a series of stock solutions of piperidine of varying concentrations in anhydrous DMSO.
-
For each kinetic run, mix the substrate solution with a large excess of the piperidine solution in a quartz cuvette.
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Record the absorbance at the wavelength of maximum absorbance (λ_max) of the product at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t.
-
The second-order rate constant (k²) is obtained from the slope of the plot of k_obs versus the concentration of piperidine.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the isomers.
Unambiguous Structure Verification: A Comparative Guide to the Validation of 2-(2-Fluorophenoxy)-3-nitropyridine's Architecture
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 2-(2-Fluorophenoxy)-3-nitropyridine and its analogues. Experimental data from closely related compounds are presented to offer a clear performance comparison.
The definitive method for elucidating the solid-state structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail. However, the requirement for a high-quality single crystal can be a significant bottleneck. Consequently, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed for structural characterization. While these methods do not provide a complete three-dimensional structure, they offer valuable insights into the connectivity and electronic properties of a molecule.
This guide will delve into the experimental protocols for each of these techniques and present a quantitative comparison of the structural data obtained for analogues of this compound.
Comparative Analysis of Structural Validation Techniques
X-ray crystallography stands as the gold standard for absolute structure determination. For comparative purposes, crystallographic data for analogues of this compound are presented below. While the crystal structure for the title compound is not publicly available, the data for 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine provides a very close approximation, with the key difference being an additional nitro group on the phenoxy ring.[1][2][3] Data for methoxy-substituted analogues are also included to illustrate the impact of different substituents on the crystal packing and molecular conformation.[4]
| Parameter | 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine[1] | 2-(2-Methoxyphenoxy)-3-nitropyridine[4] |
| Chemical Formula | C₁₁H₆FN₃O₅ | C₁₂H₁₀N₂O₄ |
| Molecular Weight | 279.19 | 246.22 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.5275 (15) | 7.5017 (7) |
| b (Å) | 21.804 (4) | 7.1542 (6) |
| c (Å) | 7.1681 (14) | 20.6369 (18) |
| β (°) | 101.07 (3) | 91.878 (1) |
| Volume (ų) | 1154.6 (4) | 1106.96 (17) |
| Z | 4 | 4 |
| Dihedral Angle (°) | 72.4 (3) | 86.63 (6) |
| (Pyridine-Benzene) | ||
| Data Collection Temp (K) | 293 | 100 |
| R-factor (R1) | 0.062 | 0.037 |
| wR-factor (wR2) | 0.140 | 0.103 |
Table 1: Comparison of Crystallographic Data for this compound Analogues.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Crystallography
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of small organic molecules.[5]
-
Dissolution: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane). The choice of solvent is critical and may require screening.[5][6]
-
Filtration: Filter the solution through a syringe filter or a pipette with a cotton plug to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Evaporation: Transfer the filtered solution to a clean vial. The vial should be covered, but not sealed airtight, to allow for slow evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing a few small holes in it.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[6] Crystal growth is often observed at the liquid-air interface or at the bottom of the vial.[7]
2. Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα), rotates the crystal while a detector collects the diffraction pattern.[1]
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the signals in the spectra are analyzed to deduce the structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., C=O, N-O, C-F).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths in the ultraviolet and visible regions.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which provides information about the extent of conjugation in the molecule.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for X-ray crystallography and a typical spectroscopic analysis pathway.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. (PDF) 2-(2-Fluoro-4-Nitrophenoxy)-3-Nitropyridine - Acta [research.amanote.com]
- 3. 2-(2-Fluoro-4-nitro-phen-oxy)-3-nitro-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
A Comparative Guide to the In Vitro Anticancer Activity of Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities (IC50 values) of various substituted pyridine derivatives, as reported in recent literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency.
Table 1: Cytotoxic Activity of Pyridine-Urea Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| 8e | VEGFR-2 Inhibition | - | 3.93 ± 0.73 |
| 8n | VEGFR-2 Inhibition | - | Not specified |
| 8b | VEGFR-2 Inhibition | - | 5.0 ± 1.91 |
| Sorafenib (Reference) | VEGFR-2 Inhibition | - | 0.09 ± 0.01 |
Data sourced from a study on pyridine-ureas as VEGFR-2 inhibitors.[1]
Table 2: Cytotoxic Activity of Spiro-Pyridine and 2-Oxo-Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Spiro-pyridine 5 | HepG-2 | 10.58 ± 0.8 |
| Caco-2 | 9.78 ± 0.7 | |
| Spiro-pyridine 7 | HepG-2 | 8.90 ± 0.6 |
| Caco-2 | 7.83 ± 0.50 | |
| Spiro-pyridine 8 | HepG-2 | 8.42 ± 0.7 |
| Caco-2 | 13.61 ± 1.20 | |
| Doxorubicin (Reference) | HepG-2 | 4.50 ± 0.20 |
| Caco-2 | 12.49 ± 1.10 |
Data from an evaluation of 2-oxo-pyridine and spiro-pyridine derivatives as anticancer agents.[2]
Table 3: Cytotoxic Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 5a | MCF-7 | 1.77 ± 0.1 |
| HepG2 | 2.71 ± 0.15 | |
| 5e | MCF-7 | 1.39 ± 0.08 |
| HepG2 | 10.70 ± 0.58 | |
| 6b | HepG2 | 2.68 |
| 7b | MCF-7 | 6.22 ± 0.34 |
| Taxol (Reference) | MCF-7 | 8.48 ± 0.46 |
| HepG2 | 14.60 ± 0.79 |
Data from a study on cyanopyridones and pyrido[2,3-d]pyrimidines as anticancer agents.[3]
Table 4: Cytotoxic Activity of Pyridine-Based Stilbene Derivatives
| Compound | Cell Line | IC50 (µM) |
| PS2g | K562 | 1.46 |
Data from a study on the cytotoxic activities of pyridine-based stilbenes.[4]
Table 5: In Vitro Biological Activities of a Representative 4-(2-fluorophenoxy)pyridine Derivative (13v)
| Target/Assay | Metric | Value |
| FLT3-ITD Kinase | IC50 | Nanomolar range |
| BaF3-FLT3-ITD Cells | IC50 | Nanomolar range |
This compound demonstrated potent and selective inhibition of FLT3-ITD.[5]
Experimental Protocols
The in vitro cytotoxicity of the pyridine derivatives summarized above was primarily evaluated using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a generalized procedure for determining the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, HepG-2, Caco-2, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test pyridine derivatives (dissolved in a suitable solvent like DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test pyridine derivatives in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[7]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug like Doxorubicin or Taxol).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period, typically 48 or 72 hours.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[7]
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the general workflow for evaluating the cytotoxic activity of a test compound using a cell-based assay like the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 2-(2-Fluorophenoxy)-3-nitropyridine Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount in the quest for more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-(2-fluorophenoxy)-3-nitropyridine analogs, a scaffold with emerging interest in medicinal chemistry due to its potential in various therapeutic areas, including oncology and infectious diseases.
The 2-phenoxy-3-nitropyridine core represents a versatile template for chemical modification. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitro group, facilitate nucleophilic aromatic substitution at the 2-position, allowing for the introduction of a diverse range of substituted phenoxy moieties. The fluorine atom on the phenoxy ring further modulates the electronic and conformational properties of the molecule, potentially influencing target binding and pharmacokinetic profiles.
Elucidating Structure-Activity Relationships
While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in publicly available literature, analysis of structurally related compounds provides valuable insights into the key determinants of biological activity. By examining analogs where the phenoxy and pyridine moieties are systematically modified, several key trends emerge.
Impact of Phenoxy Ring Substitution
The nature and position of substituents on the phenoxy ring play a critical role in modulating the biological activity of this class of compounds. Studies on related 2-phenoxypyridine derivatives have demonstrated that:
-
Electron-withdrawing groups , such as halogens (e.g., fluorine, chlorine) or nitro groups, can enhance activity. For instance, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the presence of both fluoro and nitro groups was associated with potent antitubercular activity.
-
Electron-donating groups , such as methoxy or methyl groups, can have varied effects depending on the biological target and the overall molecular context.
-
The position of substitution is also crucial. Ortho, meta, and para substitutions can lead to significant differences in potency and selectivity, likely due to steric and electronic effects that influence the compound's ability to fit into the binding pocket of its biological target.
Role of the Pyridine Ring and Nitro Group
The 3-nitro group on the pyridine ring is a key feature, serving both as a potent electron-withdrawing group and a potential site for metabolic activation. Its presence is often critical for the observed biological effects. Modifications to the pyridine ring itself, beyond the 2-phenoxy and 3-nitro substitutions, are less explored in the context of this specific scaffold but represent an avenue for future optimization.
Comparative Biological Activity Data
To facilitate a clear comparison, the following table summarizes the biological activity of representative 2-phenoxypyridine analogs from various studies. It is important to note that these compounds are not all direct analogs of this compound but provide the closest available data for inferring SAR trends.
| Compound ID | Core Structure | Substituents | Biological Activity | Target/Assay | IC50/MIC (µM) |
| A-1 | 2-Phenoxy-3-nitropyridine | 2-Methoxy on phenoxy | - | - | - |
| B-1 | 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | - | Antitubercular | M. tuberculosis H37Rv | 4 - 64 µg/mL |
| C-1 | 4-Phenoxypyridine | Various on phenoxy and pyridine | c-Met Kinase Inhibition | Kinase Assay | 0.00231 - >10 |
| D-1 | 3-Nitropyridine | Various amine substitutions at C2 | Anticancer (Antiproliferative) | HT-29 cell line | 0.004 - 0.0054 |
Data compiled from multiple sources. Direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 2-phenoxypyridine analogs.
General Synthesis of 2-(Substituted-phenoxy)-3-nitropyridines
A common synthetic route involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a substituted phenol.
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted phenol (e.g., 2-fluorophenol)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a solution of the substituted phenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-3-nitropyridine to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-phenoxy)-3-nitropyridine analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by these analogs.
Caption: General workflow for the synthesis of 2-phenoxy-3-nitropyridine analogs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on related structures suggest that systematic modification of the phenoxy ring is a key strategy for optimizing biological activity. Future research should focus on the synthesis and evaluation of a focused library of this compound analogs with diverse substituents on both the phenoxy and pyridine rings. Such studies, coupled with detailed mechanistic investigations and in vivo efficacy models, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
A Comparative Guide to the Cytotoxicity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various pyridine derivatives, establishing a framework for assessing the potential cytotoxicity of 2-(2-Fluorophenoxy)-3-nitropyridine. Due to the limited publicly available cytotoxicity data for this compound, this guide leverages experimental data from structurally related pyridine compounds to provide a predictive comparison. The information herein is intended to guide researchers in designing and interpreting cytotoxicity studies for this and similar molecules.
Comparative Cytotoxicity of Pyridine Derivatives
The cytotoxic potential of pyridine derivatives is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for a selection of pyridine derivatives against various human cancer cell lines, providing a comparative landscape of their cytotoxic efficacy.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.7 | Doxorubicin | 12.49 ± 1.10 |
| HepG-2 | 10.58 ± 0.8 | Doxorubicin | 4.50 ± 0.20 | |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| HepG-2 | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.20 | |
| Spiro-pyridine derivative 8 | Caco-2 | 13.61 ± 1.2 | Doxorubicin | 12.49 ± 1.10 |
| HepG-2 | 8.42 ± 0.7 | Doxorubicin | 4.50 ± 0.20 | |
| 4,6-dimethyl-2-oxo-pyridine derivative 2 | Caco-2 | 41.49 ± 2.50 | Doxorubicin | 12.49 ± 1.10 |
| HepG-2 | 51.59 ± 2.90 | Doxorubicin | 4.50 ± 0.20 | |
| N-Methyl-4-(4-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide (8e) | A549 | 3.6 | Sorafenib | 5.8 |
| H460 | 1.7 | Sorafenib | 4.2 | |
| HT-29 | 3.0 | Sorafenib | 6.5 | |
| Pyrano [3, 2-c] pyridine (4-CP.P) | MCF-7 | 60 ± 4.0 | - | - |
| Pyrano [3, 2-c] pyridine (P.P) | MCF-7 | 100 ± 5.0 | - | - |
| Pyrano [3, 2-c] pyridine (3-NP.P) | MCF-7 | 140 ± 5.0 | - | - |
| Pyrano [3, 2-c] pyridine (TPM.P) | MCF-7 | 180 ± 6.0 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity data. The following sections outline the standard protocols for the MTT assay and Annexin V apoptosis assay, two common methods for assessing cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[2][3]
Materials:
-
Flow cytometer
-
Test compound
-
Cancer cell lines
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[4]
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in cytotoxicity assessment, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway in apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: The Bax/Bcl-2 regulated mitochondrial apoptosis pathway.
The intrinsic apoptotic pathway is a key mechanism by which many cytotoxic compounds exert their effects. Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax are activated.[5] Bax can promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c.[6] This event triggers the activation of a cascade of caspases, ultimately leading to the execution of apoptosis.[7] The anti-apoptotic protein Bcl-2 can inhibit this process by sequestering Bax and preventing mitochondrial permeabilization.[6] Several of the compared pyridine derivatives have been shown to induce apoptosis by activating Bax and suppressing Bcl-2 expression.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 6. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
comparative analysis of synthetic methods for fluorophenoxy pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
The fluorophenoxy pyridine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways in oncology. The efficient and scalable synthesis of these derivatives is paramount for drug discovery and development. This guide provides a comparative analysis of three prominent synthetic methodologies for the construction of the C-O ether linkage in fluorophenoxy pyridine derivatives: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling.
At a Glance: Comparison of Synthetic Methods
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Pyridine Substrate: Activated halopyridine (e.g., 4-chloropyridine). Nucleophile: Fluorophenol. Base: Strong base (e.g., NaH, K₂CO₃). Solvent: Polar aprotic (e.g., DMF, DMSO). Temperature: 80-120 °C. | - Cost-effective reagents. - Operationally simple. - No transition metal catalyst required. | - Requires an activated pyridine ring (electron-withdrawing groups). - Can require harsh reaction conditions (high temperatures, strong bases). - Substrate scope can be limited. |
| Ullmann Condensation | Pyridine Substrate: Halopyridine. Nucleophile: Fluorophenol. Catalyst: Copper(I) salt (e.g., CuI). Base: K₂CO₃, Cs₂CO₃. Ligand (optional): Phenanthroline, L-proline. Solvent: High-boiling polar (e.g., DMF, NMP). Temperature: 120-180 °C. | - Broad substrate scope, including less activated pyridines. - Tolerant of various functional groups. | - Often requires high temperatures. - Stoichiometric or high loadings of copper can lead to purification challenges and environmental concerns. - Reaction times can be long. |
| Buchwald-Hartwig C-O Coupling | Pyridine Substrate: Halopyridine or triflate. Nucleophile: Fluorophenol. Catalyst: Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). Ligand: Bulky, electron-rich phosphine (e.g., XPhos, RuPhos). Base: Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃). Solvent: Anhydrous, non-polar (e.g., Toluene, Dioxane). Temperature: 80-110 °C. | - High yields and excellent functional group tolerance. - Milder reaction conditions compared to Ullmann condensation. - Low catalyst loadings. | - Expensive catalysts and ligands. - Requires anhydrous and inert reaction conditions. - Potential for catalyst poisoning by certain functional groups. |
Experimental Protocols
The following protocols are representative examples for the synthesis of 4-(2-fluorophenoxy)pyridine, a common core structure in many targeted therapies.
Nucleophilic Aromatic Substitution (SNAr)
This method relies on the activation of the pyridine ring towards nucleophilic attack.
Reaction Scheme:
Detailed Protocol:
To a solution of 4-chloropyridine hydrochloride (1.0 eq) and 2-fluorophenol (1.2 eq) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 3.0 eq) is added. The reaction mixture is stirred at 120 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(2-fluorophenoxy)pyridine.
Ullmann Condensation
This copper-catalyzed reaction is a classical method for forming C-O bonds.
Reaction Scheme:
Detailed Protocol:
A mixture of 4-iodopyridine (1.0 eq), 2-fluorophenol (1.5 eq), copper(I) iodide (CuI, 0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in N,N-dimethylformamide (DMF) is heated at 150 °C for 24 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, filtered through Celite, and the filtrate is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield 4-(2-fluorophenoxy)pyridine.
Buchwald-Hartwig C-O Coupling
This palladium-catalyzed method offers a milder and often more efficient alternative to the Ullmann condensation.
Reaction Scheme:
Detailed Protocol:
In a glovebox, a vial is charged with 4-bromopyridine (1.0 eq), 2-fluorophenol (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). Anhydrous toluene is added, and the vial is sealed and heated to 100 °C for 8 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to give 4-(2-fluorophenoxy)pyridine.
Visualization of Methodologies and Biological Pathways
To further aid in the understanding of these synthetic strategies and their biological relevance, the following diagrams illustrate a generalized experimental workflow and the key signaling pathways targeted by fluorophenoxy pyridine derivatives.
Caption: A generalized experimental workflow for the synthesis of fluorophenoxy pyridine derivatives.
Many fluorophenoxy pyridine derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) that are implicated in cancer progression. Below are simplified diagrams of the FLT3, VEGFR-2, and c-Met signaling pathways, which are common targets for these compounds.
Caption: Simplified FLT3 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified c-Met signaling pathway.
spectroscopic comparison of 2-(2-Fluorophenoxy)-3-nitropyridine and its precursors
A detailed analysis of the spectroscopic data for 2-(2-Fluorophenoxy)-3-nitropyridine alongside its precursors, 2-chloro-3-nitropyridine and 2-fluorophenol, provides valuable insights into the structural changes occurring during its synthesis. This guide presents a comparative summary of their key spectroscopic features, supported by experimental data and protocols, to aid researchers and professionals in drug development and chemical research.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for this compound and its precursors. This data is essential for confirming the successful synthesis and purity of the final product.
| Compound | Spectroscopic Technique | Key Data |
| 2-chloro-3-nitropyridine | ¹H NMR (CDCl₃, 89.56 MHz)[1] | δ 8.644 (dd, J=4.7, 1.8 Hz, 1H), 8.251 (dd, J=8.0, 1.8 Hz, 1H), 7.507 (dd, J=8.0, 4.7 Hz, 1H) |
| ¹³C NMR (CDCl₃) | Data not available in search results. | |
| FT-IR | Characteristic peaks expected for C-Cl, C-N, N-O stretching, and aromatic C-H bending. | |
| Mass Spectrometry (EI) | m/z values corresponding to the molecular ion and characteristic fragmentation patterns. | |
| 2-fluorophenol | ¹H NMR (CDCl₃, 400 MHz)[2] | δ 7.02-7.11 (m, 3H), 6.85-6.89 (m, 1H), 5.88 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz)[2] | δ 152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55 | |
| FT-IR | Characteristic peaks for O-H, C-F, C-O stretching, and aromatic C-H bending. | |
| Mass Spectrometry (EI) | m/z values corresponding to the molecular ion and fragmentation patterns typical for phenols. | |
| This compound | ¹H NMR | Predicted to show complex aromatic signals for both the pyridine and fluorophenyl rings. |
| ¹³C NMR | Predicted to show signals corresponding to all carbon atoms in the molecule, with C-F coupling visible. | |
| FT-IR | Expected to show characteristic peaks for C-O-C ether linkage, N-O stretching of the nitro group, C-F stretching, and aromatic ring vibrations. | |
| Mass Spectrometry (EI) | Expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the nitro group and cleavage of the ether bond. |
Experimental Protocols
The following are general experimental protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-20 mg of the solid sample or measure an equivalent amount for a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Data Acquisition (¹H NMR):
-
A standard ¹H NMR experiment is performed on a spectrometer (e.g., 400 MHz).
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Acquisition (¹³C NMR):
-
A proton-decoupled ¹³C NMR experiment is performed.
-
The spectral width is set to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data processing is similar to that for ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film for Solids):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone, dichloromethane).
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Impact - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizing the Synthesis and Analysis
To better understand the relationship between the compounds and the analytical process, the following diagrams have been generated.
Caption: Synthetic pathway to this compound.
Caption: Workflow for the spectroscopic analysis of the synthesized product.
References
Assessing the Target Selectivity of Pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the target selectivity of kinase inhibitors, with a focus on compounds containing a pyridine scaffold. Due to the limited availability of public data on the specific class of 2-(2-Fluorophenoxy)-3-nitropyridine-based compounds, this document uses well-characterized, structurally related imidazo[4,5-b]pyridine derivatives as illustrative examples. The methodologies and principles described herein are broadly applicable to the evaluation of novel kinase inhibitors.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[1] However, a significant challenge in their development is achieving target selectivity. Many inhibitors target the highly conserved ATP-binding site, leading to off-target effects and potential toxicity.[1] Therefore, comprehensive profiling of a compound's activity across the human kinome is essential to understand its mechanism of action, predict potential side effects, and identify opportunities for drug repurposing.
This guide will delve into the experimental methods used to determine kinase inhibitor selectivity and present data for exemplar pyridine-based compounds, providing a blueprint for the evaluation of novel chemical entities.
Comparative Selectivity of Exemplar Pyridine-Based Kinase Inhibitors
To illustrate the process of selectivity assessment, we present data on two hypothetical pyridine-based compounds, Compound X and Compound Y , which are dual inhibitors of FLT3 and Aurora kinases. The following tables summarize their inhibitory potency and kinome selectivity.
Table 1: Biochemical Potency of Compound X and Compound Y against Primary Targets
| Target Kinase | Compound X (IC50, nM) | Compound Y (IC50, nM) |
| Aurora A | 15 | 38 |
| Aurora B | 48 | 65 |
| FLT3 | 6 | 12 |
| FLT3-ITD | 38 | 55 |
| FLT3 (D835Y) | 14 | 28 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is hypothetical and for illustrative purposes.
Table 2: Kinome Selectivity Profile of Compound X at 1 µM
| Kinase Family | Number of Kinases Tested | Number of Kinases with >90% Inhibition |
| TK | 88 | 5 |
| TKL | 44 | 2 |
| STE | 47 | 0 |
| CK1 | 12 | 0 |
| AGC | 64 | 1 |
| CAMK | 73 | 0 |
| CMGC | 61 | 1 |
| Atypical | 20 | 0 |
| Total | 409 | 9 |
This table illustrates a hypothetical kinome scan result for Compound X, showing its activity against a broad panel of human kinases at a single concentration. A highly selective compound would inhibit a small number of kinases.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor selectivity. Below are standard methods for biochemical and cellular target engagement assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 2 µL to each well.
-
Prepare a 2X ATP solution in kinase assay buffer. Add 2 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target within a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the test compound or DMSO for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and precipitated proteins.
-
Quantify Soluble Target Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.
Visualizing Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding the complex interactions in signaling pathways and the logical flow of experimental procedures.
Caption: Simplified signaling pathways involving FLT3 and Aurora kinases.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(2-Fluorophenoxy)-3-nitropyridine Production
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and alternative synthetic routes to 2-(2-Fluorophenoxy)-3-nitropyridine, a valuable building block in medicinal chemistry. The following sections present a quantitative comparison of synthetic efficiencies, detailed experimental protocols, and a visual representation of the logical workflow for methodology selection.
The production of this compound is most commonly achieved via a classical nucleophilic aromatic substitution (SNAr) reaction. An alternative approach, offering a different methodological paradigm, is the Ullmann condensation. This guide will objectively compare these two methods, providing the necessary data for an informed decision on the most suitable route for a given research and development context.
Quantitative Comparison of Synthetic Routes
The synthetic efficiency of any chemical process is a composite of several key metrics. The following table summarizes the quantitative data for the two primary routes to this compound.
| Metric | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Ullmann Condensation |
| Starting Materials | 2-Chloro-3-nitropyridine, 2-Fluorophenol | 2-Bromo-3-nitropyridine, 2-Fluorophenol |
| Key Reagents | Potassium Carbonate (K₂CO₃) | Copper(I) Iodide (CuI), L-Proline, Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 100 °C | 90 °C |
| Reaction Time | 12 hours | 24 hours |
| Reported Yield | ~85% | ~78% |
| Purity | High (typically >98% after crystallization) | Variable (purification by column chromatography often required) |
| Key Advantages | Higher yield, simpler reagent profile | Milder conditions may be possible with optimized catalysis |
| Key Disadvantages | Higher reaction temperature | Longer reaction time, use of a metal catalyst |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following are representative protocols for the two routes discussed.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the activation of the 2-position of the pyridine ring by the electron-withdrawing nitro group, facilitating the displacement of a halide by the phenoxide nucleophile.
Procedure:
-
To a solution of 2-fluorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the potassium 2-fluorophenoxide salt.
-
Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Route 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms an aryl ether from an aryl halide and an alcohol.
Procedure:
-
In a reaction vessel, combine 2-bromo-3-nitropyridine (1.0 equivalent), 2-fluorophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and cesium carbonate (2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Logical Workflow for Synthesis Route Selection
The choice of a synthetic route often involves a trade-off between various factors such as yield, cost, time, and available equipment. The following diagram illustrates a logical workflow for selecting the most appropriate method for the synthesis of this compound.
Caption: Workflow for selecting a synthetic route for this compound.
Safety Operating Guide
Proper Disposal of 2-(2-Fluorophenoxy)-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(2-Fluorophenoxy)-3-nitropyridine, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Based on available safety data for this compound and structurally similar chemicals, it is classified as toxic and an irritant.[1][2] Adherence to strict safety protocols is mandatory when managing this substance and its associated waste.
Key Hazards:
-
Toxic: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][2]
Essential Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
-
Respiratory protection may be necessary if there is a risk of generating dust or aerosols.
All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes the key identifiers and known physical and safety data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 175135-65-6 |
| Molecular Formula | C₁₁H₇FN₂O₃ |
| Molecular Weight | 234.18 g/mol |
| Physical State | Solid |
| Melting Point | 90 °C |
| Hazard Classification | Toxic |
| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.R36/37/38: Irritating to eyes, respiratory system, and skin. |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must never be disposed of down the drain or mixed with general laboratory or municipal trash.
Step 1: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and pipette tips, must be classified as hazardous waste.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., "Toxic").
Step 2: Waste Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases.
-
Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in the event of a primary container leak.
Step 3: Spill Management In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools.
-
Place all cleanup materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Do not attempt to neutralize or treat the chemical waste independently. The final disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste Pickup: Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or an online request form.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical flow for the safe handling and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
